d-KLA Peptide
Description
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Properties
Molecular Formula |
C72H138N20O15 |
|---|---|
Molecular Weight |
1524.0 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 |
InChI Key |
HJGYUFLSCLNDHT-PHLURGDWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the d-KLA Peptide: Structure, Synthesis, and Therapeutic Applications
The d-KLA peptide, a synthetic, pro-apoptotic agent, is at the forefront of targeted cancer therapy research. Its unique composition of D-amino acids renders it resistant to degradation by proteases, a significant advantage for therapeutic applications. This guide provides a comprehensive overview of the this compound, including its structure, synthesis, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.
This compound: Structure and Core Properties
The this compound is a cationic, amphipathic peptide with the sequence d-{Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys}, often abbreviated as d-{(KLAKLAK)2}.[1][2][3] This sequence is composed entirely of D-enantiomeric amino acids, which makes it resistant to enzymatic degradation within biological systems.[4]
Structurally, the this compound forms an α-helix, particularly when interacting with negatively charged membranes, such as those of mitochondria.[5][6] This amphipathic helical structure, with its distinct hydrophobic and hydrophilic faces, is crucial for its biological activity. The positively charged lysine (B10760008) residues interact with the negatively charged mitochondrial membrane, while the hydrophobic leucine (B10760876) and alanine (B10760859) residues facilitate membrane disruption.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | d-{Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys} | [1][2] |
| Short Sequence | d-{KLAKLAKKLAKLAK} | [1][2] |
| Molecular Formula | C72H138N20O15 | [2] |
| Molecular Weight | 1523.99 g/mol | [2] |
| Chirality | D-amino acids | [4][7] |
| Secondary Structure | α-helical | [5][6] |
| Key Feature | Protease Resistance | [4][7] |
Synthesis of this compound
The this compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9] This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin support.
Experimental Protocol: Solid-Phase Synthesis of d-KLA
Materials:
-
Fmoc-protected D-amino acids (Fmoc-d-Lys(Boc)-OH, Fmoc-d-Leu-OH, Fmoc-d-Ala-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Ether for precipitation
-
HPLC grade water and acetonitrile
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of the first Fmoc-protected D-amino acid (Fmoc-d-Lys(Boc)-OH) using HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the d-KLA sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it.
-
Treat the resin with the cleavage cocktail (TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from lysine).
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and air dry.
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
-
Purification and Characterization:
Mechanism of Action: Induction of Apoptosis
The primary mechanism of action for the this compound is the induction of apoptosis by directly targeting and disrupting mitochondrial membranes.[1][2] Unlike many eukaryotic cells whose outer membranes are neutral, mitochondrial membranes are negatively charged, similar to bacterial membranes.[4] This charge difference allows the cationic this compound to selectively interact with and permeabilize the mitochondrial membrane.[4][10]
This disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[11][12] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[1][2][11] The activation of these caspases ultimately leads to the cleavage of essential cellular proteins, like PARP (poly ADP ribose polymerase), and programmed cell death.[1][2]
Quantitative Data on d-KLA Activity
The cytotoxic activity of d-KLA and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50). These values can vary depending on the cell line, the specific peptide construct, and the experimental conditions.
Table 2: Cytotoxicity of d-KLA and its Conjugates in Cancer Cell Lines
| Peptide Construct | Cell Line | Assay | IC50 / LC50 | Reference |
| TCTP-KLA | Various Cancer Cells | Not specified | 7 - 10 µM | [13] |
| Bld-1-KLA | HT1376 (Bladder) | Not specified | 41.5 µM | [14] |
| r7-kla | HT-1080 (Fibrosarcoma) | MTS Assay | 3.54 ± 0.11 µM | [11] |
| melittin-dKLA | M0 Macrophages | Not specified | 1.229 µM | [4] |
| melittin-dKLA | M1 Macrophages | Not specified | 0.737 µM | [4] |
| melittin-dKLA | M2 Macrophages | Not specified | 0.415 µM | [4] |
| PEG-melittin-dKLA 8-26 | M0 Macrophages | Not specified | 4.125 µM | [4] |
| PEG-melittin-dKLA 8-26 | M1 Macrophages | Not specified | 2.185 µM | [4] |
| PEG-melittin-dKLA 8-26 | M2 Macrophages | Not specified | 1.454 µM | [4] |
| D-KLA-R | H1299 (Lung Carcinoma) | ATP-Glo | ~2.5 µM | [5][6] |
| Dimer B (KLA analog) | HeLa Cells | Not specified | 1.6 µM | [15] |
Experimental Protocols for d-KLA Evaluation
To assess the efficacy of d-KLA peptides, several key in vitro experiments are typically performed. Below are generalized protocols for these assays.
Cell Viability Assay (ATP-Glo Assay)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H1299) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).[6]
-
Lysis and ATP Measurement:
-
Add ATP-Glo reagent to each well, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Apoptosis/Necrosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells (e.g., H1299) with the this compound (e.g., 5 µM) for a set time period.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Peptide Penetration Assay
This assay visualizes the internalization of the peptide into cells using fluorescence microscopy.
Methodology:
-
Peptide Labeling: Synthesize a fluorescently-labeled version of the this compound (e.g., FITC-d-KLA). A detailed protocol involves reacting the peptide with FITC in DMF with DIPEA overnight.[5]
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat the cells with the fluorescently-labeled peptide (e.g., 3 µM) for various time points (e.g., 1, 4, 24 hours).[6]
-
Imaging:
-
Wash the cells with PBS to remove any unbound peptide.
-
Fix the cells if required (e.g., with 4% paraformaldehyde).
-
Mount the coverslips and visualize the cellular uptake of the peptide using a confocal laser scanning microscope.
-
Enhancing d-KLA Efficacy through Conjugation
While potent, d-KLA has poor cell-penetrating ability on its own and lacks tumor specificity.[3][11][15] To overcome these limitations, researchers have developed various strategies by conjugating d-KLA to targeting moieties or cell-penetrating peptides (CPPs).[10][11][16]
-
Cell-Penetrating Peptides (CPPs): Fusing d-KLA to CPPs like poly-arginine (e.g., r7) or a domain from the Translationally Controlled Tumor Protein (TCTP-PTD) enhances its cellular uptake, thereby increasing its cytotoxic efficacy.[11][13]
-
Tumor-Homing Peptides: Conjugating d-KLA to peptides that specifically bind to receptors overexpressed on cancer cells (e.g., Bld-1 for bladder tumors, iRGD for gastric cancer) can target the peptide's apoptotic activity directly to the tumor site, potentially reducing side effects on healthy tissues.[10][14]
-
Activatable Peptides: An innovative approach involves masking the peptide's activity until it reaches the tumor microenvironment. For instance, a modified this compound was designed to be activated by Matrix Metalloproteinase-2 (MMP2), an enzyme often overexpressed in tumors.[5][6]
The development of these bifunctional and activatable peptides represents a significant step toward creating highly selective and effective cancer therapeutics based on the d-KLA scaffold.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple, modular synthesis of bifunctional peptide-polynorbornenes for apoptosis induction and fluorescence imaging of cancer cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solid Phase Synthesis [sigmaaldrich.com]
- 9. digital.csic.es [digital.csic.es]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical synthesis of cell-permeable apoptotic peptides from in vivo produced proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cell penetrating ability of the proapoptotic peptide, KLAKLAKKLAKLAK fused to the N-terminal protein transduction domain of translationally controlled tumor protein, MIIYRDLISH [pubmed.ncbi.nlm.nih.gov]
- 14. Bladder tumor-targeted delivery of pro-apoptotic peptide for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
Unveiling the Potent Core of d-KLA: A Technical Guide to its D-Amino Acid Composition and Pro-Apoptotic Activity
For Immediate Release
A Deep Dive into the Pro-Apoptotic d-KLA Peptide: Composition, Mechanisms, and Methodologies
This technical guide offers an in-depth exploration of the this compound, a promising agent in cancer research and drug development. Composed entirely of D-amino acids, this synthetic peptide exhibits potent pro-apoptotic activity by selectively targeting and disrupting mitochondrial membranes. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its core characteristics, including its precise D-amino acid composition, physicochemical properties, and the signaling pathways it triggers. Furthermore, it outlines detailed experimental protocols for its synthesis and the evaluation of its biological activity, accompanied by visual representations of key processes to facilitate a deeper understanding.
Core Composition and Physicochemical Characteristics
The this compound, also known as d-(KLAKLAK)₂, is a 14-amino acid cationic peptide. Its defining feature is that all its constituent amino acids are in the D-enantiomeric form, rendering it resistant to degradation by endogenous proteases and enhancing its stability.[1] The specific sequence and physicochemical properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | d-{Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys} |
| Shorthand Notation | d-(KLAKLAK)₂ |
| Molecular Formula | C₇₂H₁₃₈N₂₀O₁₅ |
| Molecular Weight | 1523.99 g/mol |
| Theoretical pI | 11.21 |
| Grand Average of Hydropathicity (GRAVY) | -0.07 |
| Chirality | All amino acids are in the D-configuration. |
Mechanism of Action: A Mitochondria-Centric Assault
The pro-apoptotic activity of the this compound is primarily mediated through its direct interaction with mitochondrial membranes.[2][3] Unlike the plasma membranes of mammalian cells which are largely composed of zwitterionic phospholipids, mitochondrial membranes possess a net negative charge. This charge difference is believed to be the basis for the peptide's selective toxicity towards mitochondria.[4] Upon entering a cell, often facilitated by a cell-penetrating peptide, d-KLA preferentially binds to and disrupts the mitochondrial membrane integrity. This disruption leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[3] This cascade of events ultimately activates the caspase family of proteins, key executioners of apoptosis, leading to programmed cell death.[2][3]
Caption: Signaling pathway of d-KLA induced apoptosis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of d-KLA
A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of d-KLA.[4]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected D-amino acids (Lys(Boc), Leu, Ala)
-
Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N-methylmorpholine (NMM)
-
Solvent: N,N-dimethylformamide (DMF)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v)
-
Peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected D-amino acids sequentially according to the d-KLA sequence. Each coupling step involves activating the amino acid with HCTU and NMM in DMF and adding it to the resin.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the full peptide sequence is assembled.
-
Final Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Caption: Workflow for the solid-phase synthesis of d-KLA.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Treat the cells with various concentrations of the this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
This comprehensive guide provides a solid foundation for researchers and drug developers working with the pro-apoptotic this compound. The detailed information on its composition, mechanism, and experimental protocols will aid in the design and execution of further studies to unlock its full therapeutic potential.
References
An In-depth Technical Guide to the Mechanism of Action of the d-KLA Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The d-KLA peptide, a cationic amphipathic peptide, has emerged as a promising agent in cancer therapy due to its ability to selectively induce apoptosis in cancer cells. Composed of D-amino acids, d-KLA exhibits resistance to proteolytic degradation, enhancing its therapeutic potential. This guide provides a comprehensive overview of the core mechanism of action of the this compound, detailing its interaction with cellular components, the signaling pathways it modulates, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams.
Core Mechanism of Action
The primary mechanism of action of the this compound is the induction of apoptosis through the disruption of mitochondrial membranes.[1][2] Unlike many conventional chemotherapeutics, d-KLA's action is rooted in its biophysical properties and its interaction with cellular membranes.
Mitochondrial Targeting and Membrane Disruption
The this compound, with its repeating lysine (B10760008) (K) and leucine (B10760876) (L) residues, adopts an α-helical conformation.[3] This structure presents a positively charged face (from lysine residues) and a hydrophobic face (from leucine residues). Eukaryotic cell plasma membranes are primarily composed of zwitterionic phospholipids, making them less susceptible to the disruptive effects of cationic peptides like d-KLA.[4] In contrast, mitochondrial membranes are enriched in negatively charged phospholipids, such as cardiolipin.[4]
This charge difference serves as a key determinant for d-KLA's selectivity. Upon entering a cell, often facilitated by a cell-penetrating peptide (CPP) or a targeting moiety, d-KLA preferentially interacts with the anionic mitochondrial membranes.[5][6] The peptide then inserts into the mitochondrial membrane, leading to its permeabilization and the dissipation of the mitochondrial membrane potential (ΔΨm).[3][6]
Induction of Apoptosis
The disruption of the mitochondrial outer membrane triggers the intrinsic pathway of apoptosis. This process involves the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Key events in this signaling cascade include:
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[5][7]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1][8]
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Necrotic Cell Death
While apoptosis is the primary mode of action, some studies have reported that modified versions of the this compound can induce necrotic cell death. For instance, a this compound conjugated with a cell-penetrating motif activatable by matrix metalloproteinase-2 (MMP2) was shown to disrupt both plasma and mitochondrial membranes, leading to necrosis.[3] This suggests that at high concentrations or with enhanced cell-penetrating capabilities, d-KLA can cause direct membrane lysis, bypassing the classical apoptotic pathway.
Quantitative Data Summary
The cytotoxic efficacy of d-KLA peptides, often presented as IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%), varies depending on the specific peptide construct, the cell line, and the experimental conditions. The following table summarizes key quantitative data from the literature.
| Peptide Construct | Cell Line | Assay | Value | Reference |
| D-KLA-R (MMP2-activated) | H1299 (lung carcinoma) | Cell Viability | IC50 ≈ 3.17 µM | [3][9] |
| Melittin-dKLA | M0 Macrophages | Cell Viability | IC50 = 1.229 µM | [2] |
| Melittin-dKLA | M1 Macrophages | Cell Viability | IC50 = 0.737 µM | [2] |
| Melittin-dKLA | M2 Macrophages | Cell Viability | IC50 = 0.415 µM | [2] |
| Melittin-dKLA 8-26 | M0 Macrophages | Cell Viability | IC50 = 4.125 µM | [2] |
| Melittin-dKLA 8-26 | M1 Macrophages | Cell Viability | IC50 = 2.185 µM | [2] |
| Melittin-dKLA 8-26 | M2 Macrophages | Cell Viability | IC50 = 1.454 µM | [2] |
| Dimer B (dimeric KLA) | HeLa (cervical cancer) | Cell Viability | LD50 = 1.6 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of the this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound solution
-
Target cancer cell line
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.[7]
-
Peptide Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometry within one hour.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated cell lysates
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the this compound to induce apoptosis.
-
Cell Lysis: Lyse the cells using the provided Cell Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Preparation: Add 50-200 µg of protein lysate to each well of a 96-well plate.
-
Reaction Mix: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each well.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[11] The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
Cellular Localization by Confocal Microscopy
This technique is used to visualize the subcellular localization of the this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-d-KLA)
-
Target cells
-
MitoTracker Red (for mitochondrial staining)
-
Hoechst 33342 (for nuclear staining)
-
Glass-bottom dishes or chamber slides
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Staining: Incubate the cells with MitoTracker Red for 15-30 minutes to label the mitochondria. Wash with fresh medium.
-
Peptide Treatment: Add the fluorescently labeled this compound to the cells and incubate for the desired time.
-
Nuclear Staining: Add Hoechst 33342 to the cells for 10-15 minutes to stain the nuclei.
-
Imaging: Wash the cells with PBS and acquire images using a confocal microscope with the appropriate laser excitation and emission filters for each fluorophore.
-
Co-localization Analysis: Analyze the images to determine the co-localization of the this compound with the mitochondria.
Visualizations
Signaling Pathway of d-KLA Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for d-KLA Mechanism of Action Studies
Caption: General experimental workflow for studying the this compound's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 6. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
d-KLA Peptide: A Technical Guide to its Mitochondrial Targeting and Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The d-KLA peptide, a cationic amphipathic peptide composed of D-amino acids with the sequence (KLAKLAK)2, is a potent inducer of apoptosis through the targeted disruption of mitochondrial membranes.[1][2] Its synthetic nature and resistance to proteolysis make it a compelling candidate for anti-cancer therapies.[3] This technical guide provides an in-depth exploration of the core mechanisms governing d-KLA's mitochondrial targeting and pro-apoptotic activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action
The this compound's efficacy stems from its specific physicochemical properties that enable it to interact with and permeabilize mitochondrial membranes.[1][2] Comprised of repeating lysine (B10760008) (K), leucine (B10760876) (L), and alanine (B10760859) (A) residues in their D-isomeric forms, the peptide adopts an α-helical conformation in membranous environments.[4][5] This structure presents a segregated distribution of charged and hydrophobic residues, a characteristic known as amphipathicity, which is crucial for its membrane-disrupting activity.[6]
The primary intracellular target of d-KLA is the mitochondrion.[1] Unlike the zwitterionic plasma membranes of eukaryotic cells, mitochondrial membranes possess a significant negative charge, which facilitates the electrostatic attraction of the positively charged (cationic) this compound.[7] Upon accumulation at the mitochondrial surface, the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, the loss of mitochondrial membrane potential (ΔΨm).[4][7] This disruption triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[8][9] Cytosolic cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases), including caspase-9 and caspase-3, which execute the apoptotic program, leading to programmed cell death.[1][8] The activation of Poly (ADP-ribose) polymerase (PARP) is also a downstream event in the d-KLA induced apoptotic pathway.[1]
A critical aspect of d-KLA's application is its limited ability to cross the plasma membrane of eukaryotic cells on its own.[10] Therefore, it is often conjugated with cell-penetrating peptides (CPPs) or other targeting ligands to facilitate its entry into cancer cells, thereby enhancing its therapeutic potential and selectivity.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of d-KLA and its derivatives from various studies.
Table 1: In Vitro Cytotoxicity (IC50) of d-KLA and Conjugates
| Peptide/Conjugate | Cell Line | IC50 (μM) | Reference |
| melittin-dKLA | M0 Macrophages | 1.229 | [13] |
| melittin-dKLA | M1 Macrophages | 0.737 | [13] |
| melittin-dKLA | M2 Macrophages | 0.415 | [13] |
| melittin-dKLA 8-26 | M0 Macrophages | 4.125 | [13] |
| melittin-dKLA 8-26 | M1 Macrophages | 2.185 | [13] |
| melittin-dKLA 8-26 | M2 Macrophages | 1.454 | [13] |
| kla-r7 | LL/2 (LLC1) lung carcinoma | 3.17 | [4][5] |
| Dimer B (KLA analog) | HeLa | 1.6 | [9] |
| MEL-dKLA | M2 Macrophages | 0.577 | [14] |
Table 2: Efficacy in Cell-Free Systems
| Peptide | Assay | ED50 (μM) | Reference |
| D-(KLAKLAK)2 | Mitochondrial swelling | 0.44 | [7] |
| D-(KLAKLAK)2 | Mitochondrial membrane potential (ΔΨm) loss | 0.4 | [7] |
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify the this compound.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The this compound (Ac-KLAKLAKKLAKLAK-amide) is synthesized using solid-phase methods on a suitable resin (e.g., MBHA rink amide resin) employing 9-fluorenyl-methoxycarbonyl (Fmoc) chemistry.[15][16]
-
Cleavage and Deprotection: Following chain assembly, the peptide is cleaved from the resin and all protecting groups are removed, typically using a cleavage cocktail containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[17] A linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used for elution.[17]
-
Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC, and the molecular weight is confirmed by mass spectrometry.[15]
-
Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain a white powder.[17]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., MKN45, KATO III, A549, MCF-7) in a 96-well plate at a density of 5x10^3 cells/well and culture for 12-24 hours.[8][15]
-
Peptide Treatment: Remove the culture medium and expose the cells to serum-free medium containing various concentrations of the this compound or its conjugates.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against peptide concentration to determine the IC50 value using non-linear regression analysis.[8]
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of the this compound on mitochondrial membrane potential.
Methodology:
-
Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/mL.[18]
-
Peptide Treatment: Treat the cells with the this compound at the desired concentration and for the desired duration. Include a positive control (e.g., CCCP or FCCP) to induce mitochondrial depolarization.[19][20]
-
Dye Staining: Add a cationic fluorescent dye such as JC-1 or TMRE to the cell suspension.[18][19]
-
For JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[20]
-
For TMRE: This dye accumulates in active mitochondria with intact membrane potential, exhibiting red fluorescence. A decrease in fluorescence intensity indicates a loss of ΔΨm.[19]
-
-
Incubation: Incubate the cells with the dye according to the manufacturer's instructions (typically 15-30 minutes at 37°C).[18][19]
-
Washing: Wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.[18][19]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.[18][19] For JC-1, measure the ratio of red to green fluorescence. For TMRE, quantify the mean fluorescence intensity. A shift from red to green fluorescence (JC-1) or a decrease in red fluorescence (TMRE) indicates mitochondrial membrane depolarization.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the this compound.
Methodology:
-
Cell Treatment: Treat cells with the this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
Visualizations
Signaling Pathway
Caption: d-KLA induced apoptosis signaling pathway.
Experimental Workflow
Caption: Workflow for Mitochondrial Membrane Potential Assay.
Structure-Function Relationship
Caption: Logical relationship of d-KLA structure to function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer activity of proapoptotic peptides is highly improved by thermal targeting using elastin-like polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Targeting malignant mitochondria with therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory peptide–drug conjugate MEL-dKLA suppresses progression of prostate cancer by eliminating M2-like tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coadministration of kla peptide with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. chem-agilent.com [chem-agilent.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide on the Pro-apoptotic Activity of d-KLA Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pro-apoptotic peptide d-KLA, focusing on its mechanism of action, experimental validation, and therapeutic potential. d-KLA is a synthetic, cationic, amphipathic peptide that selectively targets and disrupts mitochondrial membranes, leading to the induction of apoptosis in cancer cells. Its D-amino acid composition confers resistance to proteolysis, enhancing its stability for therapeutic applications.
Core Mechanism of Action
The pro-apoptotic activity of d-KLA is primarily driven by its interaction with the negatively charged mitochondrial membranes of cancer cells.[1][2] Unlike the zwitterionic plasma membranes of eukaryotic cells, mitochondrial membranes possess a net negative charge, making them a selective target for the cationic d-KLA peptide.[1] Upon cellular internalization, d-KLA adopts an α-helical structure and integrates into the mitochondrial membrane, causing its disruption.[1][2] This permeabilization of the mitochondrial membrane is a critical event, leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[3][4]
The release of cytochrome c initiates the intrinsic pathway of apoptosis. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.[5][6][7] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]
Quantitative Analysis of d-KLA's Pro-Apoptotic Efficacy
The cytotoxic and pro-apoptotic effects of d-KLA and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, while flow cytometry is commonly employed to determine the percentage of apoptotic cells following treatment.
Table 1: Cytotoxicity (IC50) of d-KLA and its Conjugates in Cancer Cell Lines
| Peptide Construct | Cell Line | Cancer Type | IC50 (µM) | Citation |
| TCTP-KLA | A549 | Lung Carcinoma | ~7-10 | [8] |
| D-KLA-R | H1299 | Lung Carcinoma | ~3.17 | [1] |
| TB511 (TAMpep-dKLA) | M2 Macrophages | - | 4.925 | [9] |
| HMK | SK-BR-3 | Breast Cancer | 8.36 ± 0.62 | [10] |
| HMK | MCF-10A | Normal Breast Epithelial | 32.40 ± 2.93 | [10] |
Table 2: Induction of Apoptosis by d-KLA Conjugates
| Peptide Construct | Cell Line | Concentration (µM) | Apoptosis (%) | Citation |
| 4-HPR | NB-4 | 5 | 60.34 | [11] |
Table 3: Effect of d-KLA on Mitochondrial Membrane Potential (ΔΨm)
| Peptide Construct | Cell Line | Concentration (µM) | Observation | Citation |
| D-KLA-R | H1299 | 5 | Reduction in ΔΨm | [12] |
| [LaCit2]3− | HeLa | - | Decrease in cells with high ΔΨm | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of d-KLA Induced Apoptosis
The primary mechanism of d-KLA-induced apoptosis is through the intrinsic pathway, initiated by mitochondrial disruption.
Caption: Intrinsic apoptotic pathway initiated by d-KLA.
Experimental Workflow for Assessing d-KLA Activity
A typical workflow to evaluate the pro-apoptotic activity of d-KLA involves a series of in vitro assays.
Caption: Standard experimental workflow for d-KLA evaluation.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells per well and incubate overnight.[16]
-
Treat the cells with various concentrations of the this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14][15]
-
Shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
d-KLA treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[17]
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with d-KLA for the desired time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[19]
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers.[20]
Materials:
-
d-KLA treated and untreated cells
-
JC-1 Mitochondrial Membrane Potential Assay Kit[21]
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Culture and treat cells with d-KLA as required. Include a positive control treated with a mitochondrial membrane potential disruptor like CCCP.[20]
-
Prepare the JC-1 staining solution according to the kit manufacturer's instructions.[20][21]
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.[21][22]
-
Wash the cells with assay buffer to remove excess dye.[21]
-
Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader.[21]
-
Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and induction of apoptosis.[20]
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
d-KLA treated and untreated cells
-
Caspase-Glo® 3/7 Assay System or similar luminescent/fluorescent kit
-
Luminometer or fluorometer
Procedure:
-
Plate cells in a 96-well plate and treat with d-KLA.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader. An increase in signal corresponds to increased caspase-3/7 activity.
Western Blotting for Cytochrome c Release
This technique is used to detect the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
d-KLA treated and untreated cells
-
Cell lysis buffer for cytosolic and mitochondrial fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cytochrome c, and loading controls for cytosolic and mitochondrial fractions, e.g., GAPDH and COX IV respectively)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with d-KLA and harvest.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.[23]
-
Determine the protein concentration of each fraction.
-
Separate 10-20 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.[23]
-
Block the membrane and then incubate with the primary anti-cytochrome c antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system. An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release and the induction of apoptosis.[24][25][26]
References
- 1. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Conformation-sensitive targeting of CD18 depletes M2-like tumor-associated macrophages resulting in inhibition of solid tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bosterbio.com [bosterbio.com]
- 20. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. 101.200.202.226 [101.200.202.226]
- 22. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of the d-KLA Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The d-KLA peptide, a cationic and amphipathic peptide composed of D-amino acids with the sequence (KLAKLAK)2, is a pro-apoptotic agent that has garnered significant interest for its potential therapeutic applications, particularly in oncology. Its unique biophysical properties enable it to selectively target and disrupt mitochondrial membranes, leading to a caspase-independent necrotic cell death pathway. This technical guide provides a comprehensive overview of the core biophysical characteristics of the this compound, including its structural features, mechanism of action, and the experimental protocols used for its characterization.
Introduction
The this compound is a member of the larger family of antimicrobial peptides (AMPs) that exhibit broad-spectrum cytotoxic activity. The incorporation of D-amino acids confers resistance to proteolysis, enhancing its stability and bioavailability in biological systems. Its amphipathic α-helical structure is crucial for its interaction with and disruption of biological membranes. This guide delves into the key biophysical attributes of the this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mode of action and characterization workflows.
Structural Properties
The primary sequence of the this compound is a repeating motif of lysine (B10760008) (K), leucine (B10760876) (L), and alanine (B10760859) (A) residues: (d-K)(d-L)(d-A)(d-K)(d-L)(d-A)(d-K)(d-K)(d-L)(d-A)(d-K)(d-L)(d-A)(d-K). This sequence imparts an amphipathic character to the peptide, with the cationic lysine residues and hydrophobic leucine residues segregating on opposite faces of the α-helix upon folding.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in different environments. In aqueous solutions such as phosphate-buffered saline (PBS), the this compound may exhibit a random coil conformation at low concentrations. However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), it adopts a distinct α-helical conformation. This induced helicity is a critical prerequisite for its membrane-disrupting activity.
| Parameter | Condition | Value | Reference |
| Secondary Structure | PBS (low concentration) | α-helix | [1] |
| PBS (high concentration) | β-sheet | [1] | |
| SDS (membrane mimic) | ~34% α-helix (for d-KLA-R) | [2] | |
| TFE (membrane mimic) | ~44% α-helix (for d-KLA-R) | [2] |
Note: The helicity percentages are for a modified d-KLA-R peptide and are expected to be similar for the unmodified this compound.
Mechanism of Action
The cytotoxic effect of the this compound is primarily mediated by its direct interaction with and disruption of cellular membranes, with a particular affinity for the negatively charged mitochondrial membranes.
Membrane Interaction and Disruption
The cationic nature of the this compound facilitates its initial electrostatic attraction to the negatively charged outer leaflet of the plasma membrane and, more significantly, the mitochondrial membranes. Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and loss of integrity. This disruption is a key event in its mechanism of action, leading to the dissipation of the mitochondrial membrane potential.
Signaling Pathway: Caspase-Independent Necrotic Cell Death
Unlike classical apoptosis, which is a caspase-dependent process, the this compound induces a form of programmed necrosis. The disruption of the mitochondrial and plasma membranes leads to a rapid loss of cellular homeostasis, cellular swelling, and eventual lysis. This pathway is characterized by the absence of key apoptotic markers such as the activation of caspases and PARP cleavage[3][4].
Quantitative Biophysical Data
The following tables summarize the available quantitative data on the biophysical properties and cytotoxic activity of the this compound and its close analogs.
Table 1: Cytotoxicity (IC50 Values)
| Peptide | Cell Line | IC50 (µM) | Reference |
| d-KLA-R | H1299 (high MMP2) | Concentration-dependent cell death | [5] |
| d-KLA-R | A549 (low MMP2) | Negligible cytotoxicity | [5] |
| kla-r7 (d-KLA-R7) | LL/2 (LLC1) lung carcinoma | 3.17 | [5] |
| TU17:D(KLAKLAK)2 | CT26 colorectal carcinoma | Less effective than necrosis-inducing peptide | [6] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biophysical properties of the this compound.
Circular Dichroism (CD) Spectroscopy
This protocol outlines the procedure for determining the secondary structure of the this compound.
Methodology:
-
Peptide Preparation: Dissolve lyophilized this compound in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. For membrane-mimicking conditions, prepare solutions in the same buffer containing SDS (above its critical micelle concentration) or TFE (e.g., 50% v/v).
-
Instrument Setup: Calibrate the CD spectropolarimeter using a standard like camphor-d-10-sulfonic acid. Set the measurement parameters, typically scanning from 190 to 260 nm with a bandwidth of 1 nm and a scan speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra of the blank solutions (buffer, SDS solution, TFE solution) and then the peptide solutions in a quartz cuvette with a path length of 1 mm.
-
Data Analysis: Subtract the corresponding blank spectrum from each peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with the this compound for the desired time.
-
JC-1 Staining: Add JC-1 staining solution (typically 1-10 µM) to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with an appropriate assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or necrotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence (~529 nm)[7][8].
-
Data Analysis: The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Calcein (B42510) Leakage Assay
This assay measures the ability of the this compound to permeabilize lipid vesicles by monitoring the release of the fluorescent dye calcein.
Methodology:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with a desired lipid composition (e.g., POPC/POPG to mimic mammalian membranes) in a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Dye Removal: Remove the unencapsulated calcein from the vesicle suspension using size-exclusion chromatography.
-
Leakage Measurement: Add the this compound to the calcein-loaded vesicles and monitor the increase in fluorescence over time using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).
-
Maximum Leakage: At the end of the experiment, add a detergent like Triton X-100 to lyse all vesicles and determine the fluorescence corresponding to 100% leakage.
-
Data Analysis: Calculate the percentage of calcein leakage induced by the peptide relative to the maximum leakage.
Conclusion
The this compound exhibits potent cytotoxic activity through a mechanism involving the disruption of cellular and mitochondrial membranes, leading to caspase-independent necrosis. Its α-helical structure, induced in membrane environments, is a key determinant of its function. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biophysical characterization of d-KLA and similar membrane-active peptides. Further research focusing on quantitative binding affinities and a broader range of cell lines will continue to elucidate the full therapeutic potential of this promising peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Marine Antimicrobial Peptide Epinecidin-1 Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrosis-inducing peptide has the beneficial effect on killing tumor cells through neuropilin (NRP-1) targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-Targeting Pro-apoptotic Peptide for Programmed Cancer Cell Death via Specific Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
The Alpha-Helical Conformation of d-KLA Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the alpha-helical conformation of the d-KLA peptide, a synthetic, cationic, amphipathic peptide with potent pro-apoptotic properties. The this compound, with the sequence (KLAKLAK)2, is the d-enantiomer of the KLA peptide, a feature that confers resistance to proteolytic degradation and enhances its therapeutic potential.[1] Its ability to selectively target and disrupt mitochondrial membranes is intrinsically linked to its adoption of an alpha-helical secondary structure within the hydrophobic environment of the cell membrane.[2][3] This guide details the structural characteristics, factors influencing its conformation, and the downstream signaling events that lead to programmed cell death, providing a comprehensive resource for researchers in drug development and molecular biology.
Structural Conformation and Helicity
The biological activity of the this compound is critically dependent on its ability to form an amphipathic alpha-helix.[3] In aqueous solutions, the peptide exists in a largely random coil conformation. However, upon encountering the anionic environment of a cell membrane, particularly the mitochondrial membrane, it undergoes a conformational change to an alpha-helical structure.[2] This helix positions its hydrophobic leucine (B10760876) and alanine (B10760859) residues on one face and its hydrophilic lysine (B10760008) residues on the opposite face, facilitating its insertion into and disruption of the lipid bilayer.
Quantitative Analysis of Alpha-Helical Content
Circular Dichroism (CD) spectroscopy is a primary technique used to quantify the helical content of peptides. The characteristic CD spectrum of an alpha-helical peptide shows two negative bands at approximately 208 nm and 222 nm, and a strong positive band at around 192 nm. The mean residue ellipticity (MRE) at 222 nm is commonly used to calculate the percentage of alpha-helicity.
| Environment | Mean Residue Ellipticity (MRE) at 222 nm (deg·cm²·dmol⁻¹)† | α-Helical Content (%)† |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Data not available in a tabular format | ~18 |
| Sodium Dodecyl Sulfate (B86663) (SDS) Micelles (30 mM) | Data not available in a tabular format | ~34 |
| 50% Trifluoroethanol (TFE) in PBS | Data not available in a tabular format | ~44 |
†Note: Specific Mean Residue Ellipticity values for this compound were not available in a tabular format in the searched literature. The percentage of α-helical content for a variant, d-KLA-R, is reported here to illustrate the conformational changes in different environments.[4][5]
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Helicity Determination
This protocol describes the determination of the secondary structure of the this compound in aqueous buffer and membrane-mimetic environments.
Materials:
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate (SDS)
-
2,2,2-Trifluoroethanol (TFE)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound in sterile water or PBS. Determine the precise concentration by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by other quantitative amino acid analysis methods.
-
Prepare the following peptide solutions for analysis:
-
d-KLA in PBS (e.g., 50 µM)
-
d-KLA in PBS containing 30 mM SDS (to mimic anionic membranes)
-
d-KLA in 50% (v/v) TFE/PBS (to induce helix formation)
-
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to a wavelength range of 190-260 nm.
-
Use a bandwidth of 1.0 nm, a response time of 1 s, and a scanning speed of 50 nm/min.
-
Maintain the sample temperature at 25°C using a Peltier temperature controller.
-
-
Data Acquisition:
-
Record the CD spectrum for each sample.
-
Acquire an average of 3-5 scans for each sample to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the respective buffer/solvent and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × n × l) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Calculate the percentage of α-helicity using the MRE value at 222 nm ([θ]₂₂₂) with the following formula: % α-helix = (([θ]₂₂₂ - [θ]₀) / ([θ]₁₀₀ - [θ]₀)) × 100 where:
-
[θ]₂₂₂ is the experimentally observed MRE at 222 nm
-
[θ]₀ is the MRE of a random coil (approximately 0)
-
[θ]₁₀₀ is the MRE of a pure α-helix (approximately -33,000 deg·cm²·dmol⁻¹)
-
-
NMR Spectroscopy for 3D Structure Determination in a Membrane Environment
This protocol outlines the general workflow for determining the three-dimensional structure of the this compound in a membrane-mimetic environment, such as SDS micelles, using nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow:
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of the this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with serial dilutions of the this compound (e.g., 0.1 to 50 µM) and incubate for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).
Mechanism of Action and Signaling Pathway
The primary mechanism of action of the this compound is the disruption of the mitochondrial membrane, which initiates a cascade of events leading to apoptosis or necrosis.[6][7]
Mitochondrial Targeting and Membrane Disruption
Upon entering a cell, the cationic this compound is electrostatically attracted to the negatively charged mitochondrial membrane. The amphipathic alpha-helical conformation facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and loss of the mitochondrial membrane potential (ΔΨm).[1][7]
Apoptotic Signaling Cascade
The disruption of the mitochondrial outer membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] In some cases, particularly at higher concentrations, d-KLA can also induce necrotic cell death by disrupting the plasma membrane.[6][7]
Biological Activity
The this compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its efficacy is often enhanced by conjugating it to cell-penetrating peptides (CPPs) or tumor-targeting moieties to improve its cellular uptake.[8]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.
| Peptide Conjugate | Cell Line | Tumor Type | IC₅₀ (µM) |
| TCTP-KLA | A549 | Lung Carcinoma | 7 - 10 |
| TCTP-KLA | HeLa | Cervical Cancer | 7 - 10 |
| TCTP-KLA | MCF-7 | Breast Cancer | 7 - 10 |
| d-KLA-R | H1299 (MMP2-expressing) | Lung Carcinoma | ~3.2 |
| G3-C12-HPMA-KLA | PC-3 | Prostate Cancer | ~10 |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method.[6][8][9]
Conclusion
The alpha-helical conformation of the this compound is fundamental to its pro-apoptotic activity. Understanding the factors that govern this conformational change and the subsequent signaling events is crucial for the rational design of more potent and selective anticancer therapeutics. This guide provides a comprehensive overview of the current knowledge and experimental approaches for studying the this compound, serving as a valuable resource for researchers in the field. Further investigation into the precise molecular interactions between d-KLA and the mitochondrial membrane, as well as the development of novel delivery strategies, will undoubtedly pave the way for its clinical application.
References
- 1. Item - CD spectra of the peptides in aqueous solution (light grey), 30 mM SDS micelles (dark grey), and 50% TFE (black). - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. The cell penetrating ability of the proapoptotic peptide, KLAKLAKKLAKLAK fused to the N-terminal protein transduction domain of translationally controlled tumor protein, MIIYRDLISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The (KLAKLAK)2 Peptide: A Technical Guide to its Discovery, Mechanism, and Application in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The (KLAKLAK)2 peptide, a cationic amphipathic peptide, has emerged as a significant agent in cancer research due to its pro-apoptotic properties. Initially designed as an antimicrobial agent, its ability to selectively disrupt mitochondrial membranes in cancer cells has led to extensive investigation as a potential anticancer therapeutic. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the (KLAKLAK)2 peptide. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its synthesis and evaluation, and visualizations of its signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Discovery and History
The (KLAKLAK)2 peptide originated from studies in the 1990s focused on the de novo design of antimicrobial peptides. A seminal 1996 paper by Javadpour et al. described the synthesis and antimicrobial activity of a series of amphipathic peptides, including (KLAKLAK)2, which were designed to have low toxicity against mammalian cells while being potent against bacteria.[1] The key innovation was the creation of a peptide that forms an α-helical structure, segregating hydrophobic and hydrophilic residues, which allows it to preferentially interact with the anionic membranes of bacteria and mitochondria over the zwitterionic membranes of most eukaryotic cells.[2]
The transition of (KLAKLAK)2 from an antimicrobial to a potential anticancer agent was notably highlighted in a 1999 study by Ellerby et al.[3][4] This research demonstrated that by conjugating the (KLAKLAK)2 peptide to a tumor-homing motif, it could be selectively delivered to tumor vasculature, inducing apoptosis in angiogenic endothelial cells and resulting in anti-cancer activity in mice.[3] This pioneering work established the principle of using (KLAKLAK)2 as a pro-apoptotic payload in targeted cancer therapy.[3][4] Subsequent research has focused on optimizing its delivery and efficacy by conjugating it to various targeting moieties or encapsulating it in nanocarriers.[5][6][7][8]
Mechanism of Action
The primary mechanism of action of the (KLAKLAK)2 peptide is the induction of apoptosis through the disruption of mitochondrial membranes.[2][9] Its cationic nature facilitates interaction with the negatively charged mitochondrial membrane. Upon internalization into a cancer cell, the peptide targets the mitochondria, leading to:
-
Mitochondrial Membrane Permeabilization: The amphipathic α-helical structure of (KLAKLAK)2 inserts into the mitochondrial membrane, causing swelling and increased permeability.[2][10]
-
Release of Pro-apoptotic Factors: This disruption leads to the release of key apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c and Apoptosis-Inducing Factor (AIF).[2]
-
Activation of the Intrinsic Apoptotic Pathway: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and programmed cell death.[9][11][12]
While the intrinsic mitochondrial pathway is the primary mechanism, some studies have suggested that when conjugated with specific targeting peptides, (KLAKLAK)2 can also induce apoptosis through the extrinsic, Fas-dependent pathway, involving the activation of caspase-8.[5][13]
Quantitative Data
The efficacy of (KLAKLAK)2 and its derivatives has been quantified in numerous studies. The following tables summarize key findings regarding its in vitro cytotoxicity and in vivo anti-tumor effects.
Table 1: In Vitro Cytotoxicity of (KLAKLAK)2 and its Conjugates
| Cell Line | Cancer Type | Peptide/Conjugate | IC50 (µM) | Citation(s) |
| MCF-7 | Breast Cancer | (KLAKLAK)2-NH2 | 124.1 ± 8.12 | [14] |
| MCF-7 | Breast Cancer | 1,8-NphtG-(KNleAKNleAK)2-NH2 | 54.1 ± 1.85 | [14] |
| MCF-7 | Breast Cancer | Si9 (NphtG-(KLAKLAK)2-NH2) | 45 ± 4.2 | [10] |
| MCF-7 | Breast Cancer | Si10 (Caf-(KLAKLAK)2-NH2) | 50 ± 1.7 | [10] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | (KLAKLAK)2-NH2 | >2000 | [14] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 1,8-NphtG-(KNleAKNleAK)2-NH2 | 321.5 ± 38.12 | [14] |
| PC-3M-1E8 | Prostate Cancer (Metastatic) | TMTP1-GG-D(KLAKLAK)2 | ~10 (at 24h) | [13] |
| MKN-45sci | Gastric Cancer (Metastatic) | TMTP1-GG-D(KLAKLAK)2 | ~10 (at 24h) | [5][13] |
| THP-1 | Monocytic Leukemia | CPP44-KLA | ~5 (viability ~58%) | |
| Normal Cells | ||||
| MCF-10A | Normal Breast Epithelial | (KLAKLAK)2-NH2 | 154 ± 6.53 | [14] |
| MCF-10A | Normal Breast Epithelial | 1,8-NphtG-(KNleAKNleAK)2-NH2 | 349.7 ± 6.11 | [14] |
| NIH/3T3 | Mouse Fibroblast | TMTP1-GG-D(KLAKLAK)2 | No significant effect | [5][13] |
Table 2: In Vivo Efficacy of (KLAKLAK)2 and its Conjugates
| Tumor Model | Peptide/Conjugate | Treatment Regimen | Outcome | Citation(s) |
| B16(F10) Melanoma | RGD-4C-GG-D(KLAKLAK)2 | Intratumoral administration | Tumor growth inhibition | [15] |
| Breast Cancer Xenograft | TP-Tox [LTVSPWY-GG-(KLAKLAK)2] | Intratumoral injections | Tumor growth retardation, 80% survival at 100 days | [16] |
| Prostate & Gastric Xenografts | TMTP1-GG-D(KLAKLAK)2 | Direct injection | Reduction in tumor volumes, significant delay in tumor progression | [5] |
| KS & HT-29 Xenografts | NGR-Daunorubicin Conjugates | Not specified | Tumor growth inhibition of 37.7% (KS) and 24.8% (HT-29) | [17] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-(KLAKLAK)2
This protocol is based on the Fmoc/tBu strategy, which is commonly used for the synthesis of (KLAKLAK)2.[2][18][19][20][21]
-
Resin Selection and Swelling:
-
Use a Rink Amide resin for a C-terminally amidated peptide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is suitable.
-
Swell the resin in N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.[18][21]
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.
-
Drain the vessel and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HATU or HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each amino acid in the D-(KLAKLAK)2 sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.[2]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Treat the cells with various concentrations of the (KLAKLAK)2 peptide and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cells with the (KLAKLAK)2 peptide for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (KLAKLAK)2 in a mouse model.
-
Cell Preparation:
-
Culture the desired cancer cell line to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or DMEM) at a concentration of 1-5 x 10^6 cells per 100 µL. Matrigel may be mixed with the cell suspension to improve tumor formation.
-
-
Tumor Inoculation:
-
Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the (KLAKLAK)2 peptide or a control (e.g., saline, scrambled peptide) via the desired route (e.g., intratumoral, intravenous, intraperitoneal) according to a predetermined schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Monitor overall survival.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of (KLAKLAK)2-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for the evaluation of (KLAKLAK)2.
Conclusion
The (KLAKLAK)2 peptide represents a compelling example of rational drug design, transitioning from an antimicrobial agent to a promising platform for anticancer therapeutics. Its well-defined mechanism of action, centered on mitochondrial disruption, offers a direct route to inducing apoptosis in cancer cells. The extensive body of research summarized in this guide provides a solid foundation for further development. Future efforts will likely focus on enhancing its therapeutic index through innovative targeting strategies and combination therapies, ultimately aiming to translate the potent in vitro and preclinical efficacy of (KLAKLAK)2 into clinical applications. This guide serves as a valuable resource for researchers dedicated to advancing this promising field of peptide-based cancer therapy.
References
- 1. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer activity of targeted pro-apoptotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellerby, H., Arap, W., Ellerby, L.M., et al. (1999) Anticancer Activity of Targeted Proapoptotic Peptides. Nature Medicine, 5, 1032-1038. - References - Scientific Research Publishing [scirp.org]
- 5. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers | PLOS One [journals.plos.org]
- 6. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]
- 7. (klaklak)2 peptide [novoprolabs.com]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. Targeting Cancer with a Bi-functional Peptide: In Vitro and In Vivo Results | In Vivo [iv.iiarjournals.org]
- 17. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. wernerlab.weebly.com [wernerlab.weebly.com]
- 21. chem.uci.edu [chem.uci.edu]
The Role of d-KLA Peptide in the Caspase Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The d-KLA peptide, a cationic amphipathic peptide with the sequence (KLAKLAK)2 in its D-isomeric form, has emerged as a potent inducer of apoptosis, showing promise in cancer therapy. Its efficacy stems from its ability to selectively target and disrupt mitochondrial membranes, thereby initiating the intrinsic caspase activation pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underlying d-KLA-mediated apoptosis, detailed experimental protocols for its study, and a summary of key quantitative data. Visualizations of the signaling cascade and experimental workflows are provided to facilitate a comprehensive understanding of this pro-apoptotic peptide's function.
Introduction
The this compound is a member of a class of antimicrobial peptides that have been repurposed for their pro-apoptotic capabilities in eukaryotic cells.[1] Its D-amino acid composition confers resistance to proteolysis, enhancing its stability and therapeutic potential.[2] Unlike many conventional chemotherapeutics, d-KLA's primary intracellular target is the mitochondrion, a central organelle in the regulation of apoptosis.[1] By directly permeabilizing the mitochondrial membranes, d-KLA triggers a cascade of events culminating in caspase activation and programmed cell death.[1][3] This guide elucidates the critical steps in this pathway, from mitochondrial targeting to the execution of apoptosis.
Mechanism of Action: The Intrinsic Pathway of Apoptosis
The pro-apoptotic activity of d-KLA is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This process can be dissected into several key stages:
2.1. Mitochondrial Targeting and Membrane Disruption:
The cationic nature of the this compound is crucial for its initial interaction with the negatively charged outer mitochondrial membrane. Upon entry into the cell, often facilitated by cell-penetrating peptides (CPPs) or other delivery systems, d-KLA preferentially accumulates at the mitochondria.[3] Its amphipathic helical structure allows it to insert into and disrupt the integrity of the mitochondrial membranes. This disruption leads to a critical event: the loss of mitochondrial membrane potential (ΔΨm).[4]
2.2. Cytochrome c Release:
The permeabilization of the mitochondrial outer membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytosol.[3][5] The most critical of these is cytochrome c.[3]
2.3. Apoptosome Formation and Caspase-9 Activation:
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1).[5] This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome.[5] The apoptosome then recruits and activates the initiator caspase, pro-caspase-9.[6]
2.4. Executioner Caspase Activation and Apoptosis Execution:
Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7.[6] These activated executioner caspases are responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), lamins, and other structural and regulatory proteins.[1] This ultimately leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
2.5. Role of Bcl-2 Family Proteins:
The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak can promote mitochondrial outer membrane permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[7][8] Studies suggest that d-KLA can influence the balance of these proteins, favoring a pro-apoptotic state, though the direct interactions are still under investigation.[6] Some evidence points to d-KLA's ability to induce the upregulation of Bax and downregulation of Bcl-2.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language.
Caption: d-KLA induced caspase activation pathway.
Caption: Experimental workflow for apoptosis analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the this compound.
Table 1: IC50 Values of d-KLA and its Conjugates in Cancer Cell Lines
| Peptide | Cell Line | IC50 (µM) | Reference |
| d-KLA-R7 | LL/2 (Lung Carcinoma) | 3.17 | [2] |
| Bld-1-KLA | HT1376 (Bladder Tumor) | 41.5 | |
| KLA polymers | HeLa | 12.5 - 30 | [4] |
Table 2: Quantitative Apoptosis and Necrosis Data
| Cell Line | Treatment | Apoptosis (%) | Necrosis (%) | Reference |
| MKN45 | KLA-iRGD | Increased early and late apoptosis | Not specified | [9] |
| Jurkat | r7-kla | 48 | Not specified | |
| MCF-7 | HPRP-A1 + kla | 65 | Not specified | |
| A549 | HPRP-A1 + kla | 40 | Not specified |
Detailed Experimental Protocols
5.1. Synthesis and Purification of this compound
-
Synthesis: The this compound (Ac-(KLAKLAK)2-amide) is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a rink amide resin.[10] All amino acids used are in the D-configuration to ensure resistance to proteolysis.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution.[10][11]
-
Characterization: The purified peptide's molecular weight is confirmed by mass spectrometry.[10]
5.2. Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Preparation: Culture and treat cells with the this compound for the desired time. Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
5.3. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay utilizes a cationic dye that differentially accumulates in mitochondria based on their membrane potential.[3][13][14]
-
Cell Preparation: Culture and treat cells with the this compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution at 37°C.
-
Analysis:
-
Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Flow Cytometry: The ratio of red to green fluorescence is quantified to determine the change in ΔΨm.
-
5.4. Detection of Cytochrome c Release by Western Blotting
This protocol allows for the detection of cytochrome c translocated from the mitochondria to the cytosol.
-
Cell Fractionation:
-
Harvest and wash treated cells.
-
Resuspend cells in a cytosol extraction buffer and homogenize to release the cytosolic fraction.
-
Centrifuge to pellet the mitochondria and other organelles. The supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Separate the proteins in the cytosolic fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
5.5. Caspase-3 and Caspase-9 Activity Assays
These assays measure the enzymatic activity of activated caspases using a colorimetric or fluorometric substrate.[15][16][17]
-
Cell Lysis: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Incubation: Incubate at 37°C to allow the caspase to cleave the substrate, releasing a chromophore (pNA) or fluorophore.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength. The activity is proportional to the amount of released chromophore/fluorophore.
Conclusion
The this compound represents a compelling pro-apoptotic agent with a well-defined mechanism of action centered on the mitochondrial-mediated activation of the caspase cascade. Its ability to directly induce mitochondrial dysfunction provides a potent and targeted approach to trigger programmed cell death in cancer cells. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of d-KLA and similar pro-apoptotic peptides. Future research will likely focus on optimizing delivery strategies to enhance its in vivo efficacy and further elucidating its interactions with the complex regulatory network of the Bcl-2 family proteins.
References
- 1. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating peptides for cellular uptake via polymerization into high density brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Caspase 9 - 15 Search Results Page - Elabscience® [elabscience.com]
- 9. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coadministration of kla peptide with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. 101.200.202.226 [101.200.202.226]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Caspase 9 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 16. mpbio.com [mpbio.com]
- 17. media.cellsignal.com [media.cellsignal.com]
Methodological & Application
Application Notes and Protocols for Evaluating d-KLA Peptide Efficacy Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The d-KLA peptide, a synthetic, pro-apoptotic peptide composed of D-amino acids ((KLAKLAK)2), is a promising candidate for cancer therapy.[1] Its cationic and amphipathic nature allows it to selectively target and disrupt the negatively charged mitochondrial membranes of cancer cells, leading to apoptosis.[1][2] This mechanism makes it an attractive agent for targeted cancer treatment. The d-enantiomer configuration provides resistance to protease degradation, enhancing its stability.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[4] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic efficacy of the this compound on cancer cell lines.
Mechanism of Action of this compound
The primary mechanism of action for the this compound is the induction of apoptosis through the intrinsic pathway, initiated by direct interaction with mitochondrial membranes.[1][2] While it shows low cytotoxicity to mammalian cells on its own due to poor membrane penetration, when coupled with a cell-penetrating peptide (CPP), it can be effectively internalized.[2] Once inside the cell, d-KLA targets the mitochondria, disrupting the membrane potential and leading to the release of pro-apoptotic factors like cytochrome c. This triggers a cascade of caspase activation (caspase-9 and caspase-3), ultimately leading to programmed cell death.[1] Some studies have also reported that d-KLA can induce necrotic cell death by disrupting both plasma and mitochondrial membranes.[5][6]
Data Presentation: Cytotoxicity of d-KLA and its Analogs
The following tables summarize the cytotoxic effects of d-KLA and its modified versions on various cancer cell lines as determined by cell viability assays.
| Peptide Variant | Cell Line | Assay | IC50 Value (µM) | Reference |
| kla-r7 (d-form KLA with R7 CPP) | LL/2 (Lung Carcinoma) | Not Specified | 3.17 | [5][7] |
| DTP-KLA (FA and TPP modified) | KB (Oral Cancer) | Not Specified | 8.2 | [3] |
| DTP-KLA (FA and TPP modified) | HeLa (Cervical Cancer) | Not Specified | 28.5 | [3] |
| HMK (HER2-targeted KLA) | SK-BR-3 (Breast Cancer) | Not Specified | 8.36 ± 0.62 | [6] |
| HMK (HER2-targeted KLA) | MCF-10A (Normal Breast) | Not Specified | 32.40 ± 2.93 | [6] |
| Treatment | Cell Line | Assay | Incubation Time | % Cell Viability (Mean ± SD) | Reference |
| KLA peptide | THP-1 (Leukemia) | MTT | 24 hours | 58.5 ± 8 | [8][9] |
| KLA peptide + Gamma Radiation | THP-1 (Leukemia) | MTT | 24 hours | 43.3 ± 6.5 | [8][9] |
| Radiation alone | THP-1 (Leukemia) | MTT | 24 hours | 82.2 ± 6.1 | [8][9] |
Experimental Protocols
Workflow for Evaluating d-KLA Efficacy
The overall workflow for assessing the efficacy of the this compound using an MTT assay involves several key stages, from initial cell culture and treatment to data acquisition and analysis.
Detailed MTT Assay Protocol for this compound
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (and relevant CPP if necessary)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
Stage 1: Cell Seeding
-
Culture cells in appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete medium to a final concentration that will yield 70-80% confluency after the desired incubation period (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Stage 2: Peptide Treatment
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the this compound in serum-free or low-serum (0.5-1%) medium . The use of serum-free medium during treatment is recommended to prevent potential peptide degradation by serum proteases or binding to serum proteins like albumin, which could affect its activity.[10]
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the various this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the peptide) and an untreated cell control (fresh medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Stage 3: MTT Assay
-
Following the treatment incubation, carefully remove the medium containing the peptide.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[11] Alternatively, add 10 µL of 5 mg/mL MTT solution directly to the 100 µL of medium in each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.
-
After the incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
Stage 4: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Calculation:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
-
Plot the percentage of cell viability against the peptide concentration.
-
Determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic efficacy of the this compound. By following the detailed protocol and understanding the peptide's mechanism of action, researchers can obtain reproducible and meaningful data to advance the development of d-KLA as a potential anti-cancer therapeutic. Careful consideration of experimental parameters, particularly the use of serum-free medium during peptide incubation, is crucial for accurate results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dual-Targeting Pro-apoptotic Peptide for Programmed Cancer Cell Death via Specific Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Annexin V/PI Staining of d-KLA Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Annexin V and Propidium Iodide (PI) staining to quantify and characterize apoptosis induced by the pro-apoptotic peptide d-KLA. This document includes the principles of the assay, a detailed experimental protocol, data interpretation guidelines, and an overview of the d-KLA induced apoptotic signaling pathway.
Introduction to d-KLA Induced Apoptosis
The peptide d-KLA is a cationic, amphipathic peptide that has been shown to selectively induce apoptosis in cancer cells. Its mechanism of action involves the disruption of mitochondrial membranes, a key event in the intrinsic pathway of apoptosis. This disruption leads to the release of pro-apoptotic factors from the mitochondria, initiating a cascade of events culminating in programmed cell death.
Principle of Annexin V/PI Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. The assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Annexin V: This is a calcium-dependent phospholipid-binding protein with a high affinity for PS.[1][2][3] When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can identify apoptotic cells by binding to the exposed PS.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells.[1] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1]
By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (this population is often small in apoptosis studies).
Data Interpretation
Flow cytometry analysis of cells stained with Annexin V and PI will generate a dot plot with four quadrants representing the different cell populations as described above. The percentage of cells in each quadrant provides a quantitative measure of the extent of apoptosis induced by d-KLA treatment.
d-KLA Apoptotic Signaling Pathway
The pro-apoptotic peptide d-KLA primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. The key steps in this pathway are:
-
Mitochondrial Membrane Disruption: d-KLA directly targets and disrupts the mitochondrial membrane, leading to a loss of mitochondrial membrane potential.
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.[4]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP, forming a complex known as the apoptosome.
-
Caspase-9 Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[5]
-
Caspase-3 Activation: Activated caspase-9 then cleaves and activates pro-caspase-3, an executioner caspase.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.
Protocols
Experimental Protocol for Annexin V/PI Staining of d-KLA Treated Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
d-KLA peptide
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of d-KLA for the desired incubation period. Include an untreated control group.
-
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Collect the supernatant as it may contain apoptotic cells that have detached.
-
Suspension cells: Collect the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Centrifuge the washed cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation controls for the fluorochromes used.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence of Annexin V and PI to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation
Quantitative Analysis of d-KLA Induced Apoptosis
The following table summarizes representative quantitative data from an experiment assessing apoptosis in H1299 cells treated with a d-KLA-R peptide, as determined by Annexin V/PI staining and flow cytometry.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Necrotic Cells (Annexin V- / PI+) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 95.1 | 2.5 | 0.8 | 1.6 |
| d-KLA-R Treated | 48.2 | 28.9 | 3.5 | 19.4 |
Visualizations
Caption: Experimental workflow for Annexin V/PI staining of d-KLA treated cells.
Caption: Signaling pathway of d-KLA induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FITC-labeled d-KLA Peptide in Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fluorescein Isothiocyanate (FITC)-labeled d-KLA peptide in cellular uptake and mechanistic studies. The this compound, an enantiomer of the pro-apoptotic (KLAKLAK)2 peptide, is composed of D-amino acids, rendering it resistant to degradation by proteases.[1] Its cationic and amphipathic nature allows it to disrupt mitochondrial membranes, leading to apoptosis, making it a peptide of significant interest in cancer research.[2][3][4][5] However, its inherent cell-penetrating capability is low, often necessitating conjugation to a cell-penetrating peptide (CPP) for efficient intracellular delivery.[2][3][6] FITC labeling provides a reliable method for visualizing and quantifying its cellular internalization.
Quantitative Data Summary
The following table summarizes typical experimental parameters for studying the cellular uptake of FITC-labeled peptides, including d-KLA, derived from various studies. This data can serve as a starting point for experimental design.
| Cell Line | Peptide Concentration | Incubation Time | Method of Analysis | Key Findings | Reference |
| MCF-7 (Breast Cancer) | 25 µM - 100 µM | 1h, 4h | Flow Cytometry, Fluorescence Microscopy | Concentration and time-dependent uptake observed. Punctate cytosolic distribution. | [7] |
| MDA-MB-231 (Breast Cancer) | 25 µM | Various times | Fluorescence Microscopy | Visualization of intracellular localization. | [7] |
| Jurkat (T-cell Leukemia) | 50 µM | 4h | Flow Cytometry | Quantification of peptide internalization. | [7] |
| H1299 (Lung Cancer) | 3 µM - 5 µM | 1h | Fluorescence Microscopy, Cell Viability Assay | MMP2-dependent internalization and induction of necrotic cell death. | [2][8] |
| A549 (Lung Cancer) | 5 µM | - | Cell Viability Assay | Low uptake and negligible cytotoxicity due to low MMP2 expression. | [2] |
| HeLa (Cervical Cancer) | 2.5 µM | 30 min | Flow Cytometry | Comparison of uptake with CPP-conjugated KLA. | [9] |
| PC3 (Prostate Cancer) | 5 µM | 1h | Flow Cytometry | Quantification of cellular uptake. | [9] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol details the steps to quantify the internalization of FITC-d-KLA peptide into mammalian cells using flow cytometry.
-
Cell Preparation:
-
Seed cells (e.g., MCF-7, Jurkat) in a 24-well plate at a density of 1 x 10^5 cells/well.[7]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
Peptide Treatment:
-
Prepare solutions of FITC-d-KLA peptide in serum-free cell culture medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Remove the culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS).
-
Add the FITC-d-KLA peptide solutions to the respective wells. Include an untreated control group.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, harvest the cells and wash them twice with PBS to remove any unbound peptide.[7]
-
To remove non-internalized, surface-bound peptide, treat the cells with trypsin for 5 minutes.[7]
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 200 µL of PBS.[7]
-
For apoptosis analysis, cells can be co-stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for FITC excitation.
-
Measure the mean fluorescence intensity (MFI) of the FITC signal to quantify peptide uptake.[11]
-
Use the untreated cells to set the baseline fluorescence.
-
Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the visualization of the intracellular localization of FITC-d-KLA.
-
Cell Preparation:
-
Seed cells (e.g., MCF-7, H1299) on glass coverslips placed in a 24-well plate or in an 8-well chamber slide at a density of 2 x 10^4 cells/well.[7]
-
Allow cells to adhere and grow overnight at 37°C and 5% CO2.
-
-
Peptide Treatment:
-
Cell Fixation and Mounting:
-
After incubation, wash the cells three times with PBS to remove unbound peptide.[7]
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[7]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[7]
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope or a confocal microscope.[12]
-
Capture images using appropriate filters for FITC (green fluorescence) and DAPI (blue fluorescence).
-
Diagrams
Caption: Experimental workflow for cellular uptake studies of FITC-labeled this compound.
Caption: Apoptotic signaling pathway induced by intracellular this compound.
References
- 1. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating peptides for cellular uptake via polymerization into high density brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Peptides Induce Human Colorectal Cancer Cell Death via Proapoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for d-KLA Peptide in Animal Model Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the pro-apoptotic d-KLA peptide in preclinical xenograft models of cancer. The following sections detail the therapeutic efficacy of d-KLA, often in conjunction with tumor-targeting moieties, across various cancer types. Detailed protocols for key experiments are provided to facilitate the replication and further development of these promising anti-cancer strategies.
Introduction to this compound
The this compound, with the amino acid sequence (KLAKLAK)2 in its D-enantiomeric form, is a cationic, amphipathic peptide designed to induce apoptosis. Its primary mechanism of action involves the disruption of the negatively charged mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death[1]. Due to its inability to efficiently cross the plasma membrane of mammalian cells on its own, d-KLA is often conjugated with targeting peptides to ensure specific delivery to tumor cells or components of the tumor microenvironment.
Therapeutic Efficacy of this compound Conjugates in Xenograft Models
The versatility of the this compound is demonstrated in its application against a range of solid tumors when combined with specific targeting domains. These studies highlight significant inhibition of tumor growth and, in some cases, improved survival rates.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of various this compound conjugate xenograft studies.
Table 1: Efficacy of Melittin-dKLA in Triple-Negative Breast Cancer (TNBC)
| Peptide | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| Melittin-dKLA | 4T1 | BALB/c mice | Not specified | Significant decrease in tumor growth | Median survival of 33 days (vs. 31 days for PBS) | [2] |
| PEG-melittin-dKLA 8-26 | 4T1 | BALB/c mice | Not specified | Significant decrease in tumor growth | Median survival of 35 days (vs. 31 days for PBS) | [2] |
Table 2: Efficacy of KLA-iRGD in Gastric Cancer
| Peptide | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Tumor Weight Reduction | Reference |
| KLA-iRGD | MKN45 | Nude mice | 10 mg/kg, intraperitoneally | Significant suppression of tumor growth | Significant reduction in mean tumor weight | [3] |
Table 3: Efficacy of MEL-dKLA in Prostate Cancer
| Peptide | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Tumor Weight Reduction | Reference |
| MEL-dKLA | TRAMP-C2 | C57BL/6 mice | 200 nmol/mice, intraperitoneally, every 3 days | Marked reduction in tumor growth | Significantly lower tumor weights | [4][5] |
Table 4: Efficacy of Bld-1-KLA in Bladder Cancer
| Peptide | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Apoptosis Induction | Reference |
| Bld-1-KLA | HT1376 | Nude mice | Intravenous injection | More efficient tumor growth inhibition compared to control | Induced apoptosis of tumor cells | [6][7] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of d-KLA peptides are rooted in their ability to induce apoptosis and modulate the tumor microenvironment.
d-KLA Induced Apoptosis Signaling Pathway
The core mechanism of d-KLA's cytotoxicity is the induction of the intrinsic apoptotic pathway. Once internalized into a cancer cell, the cationic this compound targets the anionic mitochondrial membrane, leading to its permeabilization. This results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which then activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates[1][5][7].
Caption: d-KLA induced apoptosis signaling pathway.
Targeting M2-like Tumor-Associated Macrophages (TAMs)
In some therapeutic strategies, such as with melittin-dKLA, the targeting moiety directs the peptide to M2-like TAMs within the tumor microenvironment. These macrophages are known to promote tumor progression and suppress anti-tumor immunity. By selectively inducing apoptosis in M2-like TAMs, melittin-dKLA can shift the balance of the tumor microenvironment towards an anti-tumor state, characterized by a higher M1/M2 macrophage ratio and increased infiltration of cytotoxic CD8+ T cells[2][4][8].
Caption: Mechanism of Melittin-dKLA in targeting M2-like TAMs.
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with various this compound conjugates, based on published research.
General Xenograft Study Workflow
The general workflow for a this compound xenograft study involves several key stages, from the initial preparation of cancer cells to the final analysis of tumor growth and other relevant endpoints.
Caption: General workflow for a this compound xenograft study.
Protocol 1: Melittin-dKLA in a Triple-Negative Breast Cancer Xenograft Model
This protocol is adapted from studies on PEG-melittin-dKLA 8-26 in a 4T1 TNBC mouse model[2].
1. Cell Culture:
- Culture 4T1 murine TNBC cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells at 80-90% confluency using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or Matrigel for injection.
2. Animal Model:
- Use female BALB/c mice, 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
- Inject 1 x 10^5 to 1 x 10^6 4T1 cells suspended in 100 µL of PBS or a PBS/Matrigel mixture subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the tumor dimensions with a digital caliper every 2-3 days.
- Calculate tumor volume using the formula: (length x width^2) / 2.
5. Treatment Protocol:
- When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., PBS control, melittin-dKLA, PEG-melittin-dKLA 8-26).
- Administer the peptides via intraperitoneal injection at the specified dosage and schedule (e.g., daily or every other day).
6. Data Collection and Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
- For survival studies, monitor mice until they meet predefined endpoint criteria.
Protocol 2: KLA-iRGD in a Gastric Cancer Xenograft Model
This protocol is based on the study of KLA-iRGD in an MKN45 gastric cancer xenograft model[3].
1. Cell Culture:
- Culture MKN45 human gastric cancer cells in an appropriate medium (e.g., RPMI-1640) with standard supplements.
- Prepare cells for injection as described in Protocol 1.
2. Animal Model:
- Use athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
3. Tumor Implantation:
- Inject 5 x 10^6 MKN45 cells in 100 µL of PBS subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring:
- Allow tumors to grow for approximately 2 weeks until they reach a volume of about 200 mm³.
- Monitor tumor volume as described previously.
5. Treatment Protocol:
- Randomize mice into treatment groups (e.g., PBS control, KLA, KLA-iRGD).
- Administer the peptides via intraperitoneal injection at a dosage of 10 mg/kg.
6. Data Collection and Analysis:
- Measure tumor size during the treatment period.
- After the treatment period (e.g., 12 days), capture images of the tumors.
- Euthanize the mice, dissect and weigh the tumors.
- Perform histological analysis on major organs to assess for any potential toxicity.
Protocol 3: MEL-dKLA in a Prostate Cancer Xenograft Model
This protocol is derived from the study of MEL-dKLA in a TRAMP-C2 prostate cancer mouse model[4][5].
1. Cell Culture:
- Culture TRAMP-C2 murine prostate cancer cells in an appropriate medium.
- Prepare cells for injection.
2. Animal Model:
- Use male C57BL/6 mice, 6-8 weeks old.
3. Tumor Implantation:
- Inject 1 x 10^5 TRAMP-C2 cells mixed with Matrigel subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth as described in the previous protocols.
5. Treatment Protocol:
- One week after tumor cell injection, randomize mice into treatment groups (e.g., PBS, melittin, dKLA, MEL-dKLA).
- Administer the peptides intraperitoneally at a dose of 200 nmol/mouse every 3 days.
6. Data Collection and Analysis:
- Measure tumor volume and body weight every 3 days.
- At the study endpoint, excise and weigh the tumors.
- Analyze tumor tissues for the infiltration of immune cells (e.g., CD163+ M2 macrophages, CD8+ T cells) by flow cytometry or immunohistochemistry.
Conclusion
The this compound, when appropriately targeted, represents a powerful tool in the preclinical development of cancer therapeutics. The data from various xenograft models consistently demonstrate its potential to inhibit tumor growth through the induction of apoptosis and, in some contexts, the favorable modulation of the tumor microenvironment. The protocols provided herein offer a foundation for researchers to further explore and optimize d-KLA-based therapies for a variety of malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory peptide–drug conjugate MEL-dKLA suppresses progression of prostate cancer by eliminating M2-like tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Effect of Melittin–dKLA Targeting Tumor-Associated Macrophages in Melanoma [mdpi.com]
Application Notes and Protocols: d-KLA Peptide Conjugation to Cell-Penetrating Peptides for Enhanced Therapeutic Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pro-apoptotic peptide, d-KLA, holds significant promise as a therapeutic agent due to its ability to selectively disrupt mitochondrial membranes and induce apoptosis in cancer cells.[1] The d-enantiomeric form of the peptide provides resistance to proteolytic degradation, enhancing its stability. However, its therapeutic potential is limited by its poor cellular permeability.[2] To overcome this limitation, d-KLA can be conjugated to cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules intracellularly.[3] This conjugation strategy enhances the cellular uptake of d-KLA, thereby increasing its cytotoxic efficacy against cancer cells.[2]
These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of d-KLA-CPP conjugates.
Synthesis and Characterization of d-KLA-CPP Conjugates
Principle
The synthesis of a d-KLA-CPP conjugate is typically achieved through solid-phase peptide synthesis (SPPS), where the two peptide moieties are synthesized sequentially as a single chimeric peptide.[4] Alternatively, the two peptides can be synthesized separately and then conjugated using chemical ligation methods. Following synthesis, the conjugate must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.[1][3]
Protocol: Solid-Phase Synthesis of a d-KLA-Polyarginine (R9) Conjugate
This protocol describes the synthesis of a chimeric peptide where d-KLA is linked to a nona-arginine (B115151) (R9) CPP.
Materials:
-
Fmoc-protected amino acids (including D-amino acids for d-KLA)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Diethylether
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (the C-terminal residue of R9) by mixing with DIC and OxymaPure in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the R9 and then the d-KLA sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/ACN mixture and purify using preparative RP-HPLC.
-
-
Characterization:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide conjugate using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[5]
-
-
Lyophilization and Storage: Lyophilize the pure peptide fractions and store at -20°C or -80°C.
In Vitro Efficacy Evaluation
A series of in vitro assays are essential to characterize the biological activity of the d-KLA-CPP conjugate.
Cell Viability and Cytotoxicity Assays
Principle: These assays determine the concentration-dependent effect of the conjugate on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. Assays like the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol: MTS Assay
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
d-KLA-CPP conjugate stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the d-KLA-CPP conjugate in complete medium. Remove the old medium from the cells and add 100 µL of the diluted conjugate to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the logarithm of the conjugate concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assays
Principle: To confirm that the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[6] Early apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cancer cell lines
-
6-well plates
-
d-KLA-CPP conjugate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the d-KLA-CPP conjugate at a concentration around the IC50 value for 24 hours. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, detach them using trypsin-free dissociation buffer.
-
Collect all cells (including those in the supernatant) and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[7]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cellular Uptake Studies
Principle: To visualize and quantify the internalization of the conjugate, it can be labeled with a fluorophore (e.g., FITC) and analyzed by confocal microscopy and flow cytometry.
Protocol: Confocal Microscopy
Materials:
-
FITC-labeled d-KLA-CPP conjugate
-
Cancer cell lines
-
Glass-bottom dishes or chamber slides
-
Paraformaldehyde (PFA)
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with the FITC-labeled d-KLA-CPP conjugate for a defined period (e.g., 1-4 hours).
-
Washing: Wash the cells three times with PBS to remove non-internalized conjugate.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash the cells again and image them using a confocal microscope. The green fluorescence from FITC will indicate the location of the conjugate, and the blue fluorescence from DAPI will show the nucleus.
Quantitative Data Summary
| Conjugate | Cell Line | IC50 (µM) | Assay | Reference |
| D-KLA-R7 | LLC1 | 3.17 | Not specified | [8] |
| MEL-dKLA | M2 macrophages | 0.577 | Not specified | [9] |
| MEL-dKLA | M0 macrophages | >10 | Not specified | [9] |
| MEL-dKLA | M1 macrophages | >10 | Not specified | [9] |
This table summarizes available quantitative data. Direct comparison should be made with caution due to variations in experimental conditions.
Visualizations
Signaling Pathway
Caption: d-KLA induced intrinsic apoptosis pathway.
Experimental Workflow
Caption: Experimental workflow for d-KLA-CPP evaluation.
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. Cell-penetrating peptides improve pharmacokinetics and pharmacodynamics of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Immunomodulatory peptide–drug conjugate MEL-dKLA suppresses progression of prostate cancer by eliminating M2-like tumor-associated macrophages [frontiersin.org]
Application Notes and Protocols for iRGD Peptide Conjugation for d-KLA Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of cytotoxic agents to tumor tissues remains a significant challenge in cancer therapy. The iRGD peptide (internalizing RGD) has emerged as a promising tumor-penetrating peptide capable of enhancing the accumulation and penetration of conjugated therapies into the tumor microenvironment. This is achieved through a dual-receptor targeting mechanism involving initial binding to αv integrins, which are overexpressed on tumor vasculature and some tumor cells, followed by a proteolytic cleavage that exposes a C-end Rule (CendR) motif. This motif then binds to neuropilin-1 (NRP-1), triggering enhanced transport into the tumor parenchyma.[1][2][3][4][5]
The pro-apoptotic peptide d-KLA, a synthetic cationic peptide composed of D-amino acids, induces apoptosis by disrupting the mitochondrial membrane.[6][7] Its efficacy is often limited by its poor penetration into tumor cells.[7] By conjugating iRGD to d-KLA, the resulting conjugate can leverage the tumor-homing and penetrating properties of iRGD to deliver the cytotoxic d-KLA peptide specifically to tumor cells, thereby enhancing its anti-tumor activity while potentially reducing systemic toxicity.[8]
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of iRGD-d-KLA conjugates for targeted tumor therapy. Detailed protocols for key experiments are provided to guide researchers in this field.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of iRGD-d-KLA and related conjugates.
Table 1: In Vitro Cytotoxicity of iRGD-KLA Conjugates
| Cell Line | Peptide | Concentration | % Cell Viability | Assay | Reference |
| MKN45 (Gastric Cancer) | KLA-iRGD | 100 µg/mL | Dose-dependent decrease | MTT | [1] |
| MKN45 (Gastric Cancer) | KLA-RGD | 200 µg/mL | No significant effect | MTT | [1] |
| KATO III (Gastric Cancer) | KLA-iRGD | Up to 200 µg/mL | No obvious effect | MTT | [1] |
| IGROV-1 (Ovarian Cancer) | RAFT-RGD-KLA | 2.5 µM | Significant cell death | Not specified | [9] |
Table 2: In Vitro Apoptosis Induction by iRGD-KLA Conjugates
| Cell Line | Peptide | Concentration | % Apoptotic Cells (Early + Late) | Assay | Reference |
| MKN45 (Gastric Cancer) | KLA | 100 ng/mL | 4.3 ± 2.2% | Annexin V/PI | [1] |
| MKN45 (Gastric Cancer) | KLA-RGD | 100 ng/mL | 11.9 ± 3.9% | Annexin V/PI | [1] |
| MKN45 (Gastric Cancer) | KLA-iRGD | 100 ng/mL | 63.9 ± 17.0% | Annexin V/PI | [1] |
Table 3: In Vivo Tumor Growth Inhibition by iRGD-KLA Conjugates
| Tumor Model | Peptide | Dosage and Administration | Tumor Growth Inhibition | Reference |
| MKN45 Xenograft | KLA-iRGD | 10 mg/kg, intraperitoneal, every 3 days | Significant reduction in tumor volume and weight | [1][8] |
| IGROV-1 Xenograft | RAFT-RGD-KLA | 0.12 µmol, intraperitoneal, daily | Significant reduction in tumor growth | [9] |
| A549 Xenograft | Gemcitabine + iRGD (co-administration) | Not specified | 86.9% tumor growth inhibition rate | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis and Purification of iRGD-d-KLA Peptide
This protocol describes a general method for the synthesis of an iRGD-d-KLA conjugate using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including D-amino acids for the KLA sequence)
-
Rink Amide MBHA resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Thallium trifluoroacetate (B77799) (for disulfide bond formation)
-
Solvents: DMF, Dichloromethane (DCM), Acetonitrile (B52724) (ACN)
-
Ether (cold)
-
Reversed-phase HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (C-terminal amino acid of the d-KLA sequence) in DMF.
-
Add HBTU, HOBt, and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the d-KLA and then the iRGD sequence.
-
On-Resin Cyclization (for iRGD): After the linear peptide has been assembled, perform on-resin cyclization to form the disulfide bond in the iRGD moiety. This can be achieved by treating the resin-bound peptide with a solution of thallium trifluoroacetate in DMF.[6]
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using a preparative reversed-phase HPLC system with a C18 column. Use a gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
-
Characterization and Lyophilization:
-
Confirm the purity and identity of the purified peptide by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the effect of the iRGD-d-KLA conjugate on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MKN45)
-
Complete cell culture medium
-
iRGD-d-KLA peptide conjugate, this compound, and iRGD peptide (as controls)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the iRGD-d-KLA conjugate and control peptides in a complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with the iRGD-d-KLA conjugate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
iRGD-d-KLA peptide conjugate and control peptides
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the iRGD-d-KLA conjugate and control peptides for a specified time (e.g., 24 hours).
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 4: In Vivo Tumor Targeting and Efficacy Study
This protocol outlines a general procedure for evaluating the tumor-targeting and therapeutic efficacy of the iRGD-d-KLA conjugate in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft establishment (e.g., MKN45)
-
iRGD-d-KLA peptide conjugate and control peptides
-
Sterile PBS or other suitable vehicle for injection
-
Calipers for tumor measurement
-
Anesthesia (as per institutional guidelines)
-
(Optional) FITC-labeled peptides for biodistribution studies
-
(Optional) CD31 antibody for vessel staining
Procedure:
-
Xenograft Model Establishment:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomly divide the mice into treatment groups (e.g., Vehicle control, d-KLA, iRGD, iRGD-d-KLA).
-
Administer the peptides via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 10 mg/kg every 3 days).[1]
-
-
Tumor Growth Monitoring: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Biodistribution Study (Optional):
-
Inject FITC-labeled peptides into tumor-bearing mice.
-
After a specific circulation time, euthanize the mice and harvest the tumors and major organs.
-
Analyze the fluorescence intensity in the tissues using an in vivo imaging system or by fluorescence microscopy of tissue sections.
-
For tumor penetration analysis, tissue sections can be co-stained with an anti-CD31 antibody to visualize blood vessels.[1]
-
-
Efficacy Evaluation:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight among the different treatment groups.
-
(Optional) Perform histological analysis (e.g., H&E staining, TUNEL assay) on tumor sections to assess necrosis and apoptosis.
-
Mandatory Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-administration of iRGD with peptide HPRP-A1 to improve anticancer activity and membrane penetrability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Synthesis and Activity of Tumor-Homing Peptide iRGD and Histone Deacetylase Inhibitor Valproic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-Targeting Pro-apoptotic Peptide for Programmed Cancer Cell Death via Specific Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing Fusion Peptides with d-KLA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The d-KLA peptide, a cationic amphipathic peptide composed of D-amino acids with the sequence (KLAKLAK)2, is a potent inducer of apoptosis. Its pro-apoptotic activity stems from its ability to selectively target and disrupt mitochondrial membranes, leading to the activation of cell death pathways.[1][2][3] Due to its low permeability in eukaryotic cells, d-KLA is often synthesized as a fusion peptide, conjugated with cell-penetrating peptides (CPPs) or tumor-homing peptides to enhance its delivery and efficacy against target cells, such as cancer cells.[4][5]
These application notes provide detailed protocols for the synthesis, purification, and characterization of d-KLA fusion peptides. Additionally, methodologies for assessing the biological activity of these peptides are described, along with an overview of the signaling pathways involved in d-KLA induced cell death.
Quantitative Data Summary
The synthesis and purification of d-KLA and its fusion peptides can yield high-purity products suitable for research and preclinical studies. The following table summarizes typical quantitative data obtained from the synthesis and characterization of these peptides.
| Parameter | This compound | d-KLA Fusion Peptide (Example) | Reference |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | SPPS followed by conjugation | [1] |
| Purity (RP-HPLC) | >95% | >90% | [1][6] |
| Yield (after purification) | ~40% | Variable, dependent on conjugation efficiency | [1] |
| Molecular Weight (MS) | Expected: 1524.0 g/mol | Confirmed by MS | [7] |
| Cellular Uptake (CPP fusion) | Low | High | [4][5] |
| In vitro Cytotoxicity (IC50) | High (micromolar) | Low (sub-micromolar to low micromolar) | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes the manual solid-phase peptide synthesis (SPPS) of the this compound, (d-Lys-d-Leu-d-Ala-d-Lys-d-Leu-d-Ala-d-Lys)2, using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected d-amino acids (d-Lys(Boc), d-Leu, d-Ala)
-
N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM)
-
O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HCTU)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected d-amino acid (3 equivalents to the resin substitution) and HCTU (3 equivalents) in DMF.
-
Add NMM (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the d-KLA sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[1]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: Synthesis of a d-KLA Fusion Peptide with a Cysteine-Containing CPP
This protocol details the conjugation of the this compound to a cell-penetrating peptide (CPP) containing a cysteine residue for site-specific attachment.
Materials:
-
Purified this compound with an N-terminal modification (e.g., a maleimide (B117702) group)
-
Purified cysteine-containing CPP
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2)
-
Size-exclusion chromatography column
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Activation of d-KLA (if necessary): If the this compound was not synthesized with a reactive group, it needs to be activated. For example, to introduce a maleimide group, react the N-terminus with a heterobifunctional crosslinker like SMCC.
-
Conjugation Reaction:
-
Dissolve the maleimide-activated d-KLA and the cysteine-containing CPP in the conjugation buffer. A molar excess of one peptide may be used to drive the reaction to completion.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the Fusion Peptide:
-
Separate the fusion peptide from unreacted d-KLA and CPP using size-exclusion chromatography or RP-HPLC.
-
Collect the fractions corresponding to the fusion peptide.
-
-
Characterization:
-
Confirm the purity of the fusion peptide using analytical RP-HPLC.
-
Verify the molecular weight of the fusion peptide using mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final fusion peptide product.
Protocol 3: Assessment of d-KLA Fusion Peptide-Induced Apoptosis
This protocol describes how to evaluate the pro-apoptotic activity of a d-KLA fusion peptide on a cancer cell line using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
d-KLA fusion peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Peptide Treatment:
-
The next day, treat the cells with varying concentrations of the d-KLA fusion peptide.
-
Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for synthesis and evaluation of d-KLA fusion peptides.
Caption: d-KLA induced intrinsic apoptosis pathway.
Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemicals and biological materials. It is recommended to consult original research articles for further details and to optimize protocols for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Coadministration of kla peptide with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing d-KLA Peptide Cell Permeability
Welcome to the technical support center for the d-KLA peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to improving the cell permeability of the pro-apoptotic this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed with d-KLA treatment. | The this compound has inherently poor cell permeability and may not be reaching its intracellular target (the mitochondria) in sufficient concentrations.[1][2] | 1. Fuse d-KLA with a Cell-Penetrating Peptide (CPP): Conjugate d-KLA to a CPP such as polyarginine (e.g., hepta-arginine, r7) to significantly enhance its cellular uptake.[3] 2. Utilize a Delivery Vehicle: Encapsulate the this compound within liposomes or other nanoparticles to facilitate its entry into cells.[4] 3. Coadminister with a Membrane-Active Peptide: Use an auxiliary peptide, like HPRP-A1, to transiently increase the permeability of the cancer cell membrane, allowing for d-KLA entry.[2] |
| High off-target toxicity in non-cancerous cells. | The strategy used to enhance cell permeability (e.g., a non-specific CPP) is not tumor-specific, leading to uptake by healthy cells. | 1. Implement an Activatable CPP Strategy: Design a chimeric peptide where the CPP is initially masked by an anionic sequence. This "mask" can be cleaved by tumor-specific enzymes, such as matrix metalloproteinase-2 (MMP2), unmasking the CPP and enabling targeted cell penetration only in the tumor microenvironment.[5][6] 2. Targeted Delivery Systems: Couple the d-KLA delivery system (e.g., liposomes) to a ligand that recognizes a receptor overexpressed on cancer cells, such as RGD peptides that target αvβ3 integrin.[7] |
| Inconsistent results between different permeability assays (e.g., PAMPA vs. Caco-2). | These assays measure different aspects of permeability. PAMPA (Parallel Artificial Membrane Permeability Assay) assesses passive diffusion, while Caco-2 assays can also account for active transport mechanisms.[8] | 1. Interpret the data in context: If you observe low permeability in PAMPA but higher permeability in a Caco-2 assay, it may suggest that your modified this compound is a substrate for an active uptake transporter present in the Caco-2 cells.[8] 2. Optimize Assay Conditions: For peptide permeability assays, consider lowering incubation concentrations to minimize aggregation, extending pre-incubation times to reach a steady state, and adding bovine serum albumin (BSA) to the receiver compartment to reduce non-specific binding.[9] |
| Low intracellular concentration of d-KLA despite successful cell entry. | The peptide may be trapped in endosomes following uptake and is not being released into the cytoplasm to reach the mitochondria. | 1. Incorporate Endosomal Escape Moieties: Modify your delivery system to include components that promote endosomal escape. This can be achieved with fusogenic peptides or by co-delivering a photosensitizer like Chlorin e6, which upon light activation, can disrupt the endosomal membrane.[4][8] 2. Test Different CPPs: The efficiency of endosomal escape can vary between different CPPs. It may be beneficial to screen a panel of CPPs to find one that provides optimal cytosolic delivery for d-KLA.[8] |
| Degradation of the peptide in biological fluids. | Peptides are susceptible to degradation by proteases present in serum or cell culture media. | 1. Use D-amino acids: The this compound is already composed of D-amino acids, which provides resistance to protease digestion.[3] 2. PEGylation: To further enhance stability, consider PEGylating your peptide construct. This has been shown to improve the stability of a melittin-dKLA fusion peptide.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound?
The this compound is a pro-apoptotic agent.[11] It is an amphipathic peptide that, once inside the cell, targets and physically disrupts the negatively charged mitochondrial membrane.[3][10][11] This disruption leads to the release of cytochrome c, which in turn activates the caspase cascade and induces apoptosis.[3][11]
Q2: Why is the unmodified this compound not effective against cancer cells on its own?
While d-KLA is potent once it reaches the mitochondria, it has very poor cell-penetrating capabilities.[1][2] Eukaryotic cell membranes are generally neutral on their outer leaflet, which limits the interaction and subsequent internalization of the cationic this compound.[10] Therefore, it requires a delivery strategy to be transported into the cytoplasm.[2]
Q3: What are the main strategies to improve the cell permeability of d-KLA?
The main strategies focus on facilitating its transport across the cell membrane. These include:
-
Fusion with Cell-Penetrating Peptides (CPPs): Covalently linking d-KLA to short, cationic peptides (like polyarginine) that can readily cross cell membranes.[3][12]
-
Encapsulation in Nanoparticles: Using delivery vehicles like liposomes to carry d-KLA into the cell.[4]
-
Coadministration with other agents: Using other membrane-active peptides that increase the permeability of the cell membrane.[2]
-
Activatable Peptides: Designing constructs that become cell-permeable only in the presence of specific tumor-associated enzymes.[5][6]
Q4: How can I make the delivery of d-KLA specific to cancer cells?
Specificity can be achieved by targeting molecules or conditions unique to the tumor microenvironment. One effective method is to use an "activatable" CPP. For instance, a polyanionic sequence can be used to mask a polycationic CPP attached to d-KLA. This masking sequence is designed to be cleaved by an enzyme that is overexpressed in tumors, such as MMP2.[5][6] Once cleaved, the CPP is exposed, allowing the peptide to penetrate nearby cancer cells.[5][6] Another approach is to use targeting ligands like RGD peptides on a nanoparticle delivery system, which will bind to integrins that are often overexpressed on tumor cells.[7]
Q5: What experimental assays can be used to measure the improved permeability and efficacy of modified d-KLA?
A combination of assays is recommended:
-
Permeability Assays: To directly measure the ability of the peptide to cross a membrane barrier. Examples include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay for a model of intestinal absorption.[8]
-
Cellular Uptake Quantification: To measure how much peptide is getting into cells. This is often done by labeling the peptide with a fluorescent tag (e.g., FITC) and quantifying the intracellular fluorescence using flow cytometry or confocal microscopy.[5]
-
Cytotoxicity Assays: To determine the therapeutic effect of the peptide. Common assays include MTT, or ATP-based viability assays (e.g., ATP-Glo).[1][6]
-
Apoptosis/Necrosis Assays: To confirm the mechanism of cell death, using methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5]
-
Mitochondrial Membrane Potential Assays: To verify that the peptide is acting on its intended target. Dyes like JC-1 can be used to measure the disruption of the mitochondrial membrane potential.[7]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on enhancing d-KLA permeability and efficacy.
| d-KLA Formulation | Cell Line | Metric | Value | Reference |
| r7-kla (d-KLA fused with hepta-arginine) | HT-1080 (human fibrosarcoma) | IC50 | 3.54 ± 0.11 µmol/L | [12] |
| D-KLA-R (MMP2-activatable CPP) | H1299 (high MMP2) | Cell Viability | ~20% at 5 µM | [5] |
| D-KLA-R (MMP2-activatable CPP) | A549 (low MMP2) | Cell Viability | ~100% at 5 µM | [5] |
| KLA polymer (DP ~5) | HeLa | LD50 | 12.5 µM | [13] |
| KLA polymer (DP ~10) | HeLa | LD50 | 25 µM | [13] |
| KLA polymer (DP ~15) | HeLa | LD50 | 30 µM | [13] |
| Lipo (Pep) (Liposomal d-KLA) | KB cells | IC50 | ~10 µg/mL | [4] |
| Free this compound | KB cells | IC50 | > 50 µg/mL | [4] |
| kla + 4 µM HPRP-A1 | MCF-7 | IC50 of kla | ~8 µM | [1] |
| kla alone | MCF-7 | IC50 of kla | > 64 µM | [1] |
| RAFT-RGD-KLA | IGROV-1 | IC50 | ~2.5 µM | [7] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay models drug absorption across the intestinal epithelium and can be used to assess both passive and active transport of your modified this compound.[8]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptide (e.g., FITC-labeled modified d-KLA) and control compounds
-
Lucifer Yellow for monolayer integrity check
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm tight junction formation. A Lucifer Yellow leakage test can also be performed; low passage of this fluorescent marker indicates a healthy monolayer.[8]
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with warm transport buffer.
-
Add the test peptide solution (at a defined concentration) to the apical (A, upper) chamber.
-
Add fresh transport buffer to the basolateral (B, lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral chamber for analysis (e.g., fluorescence measurement if using a labeled peptide).
-
-
Basolateral to Apical (B→A) Transport:
-
Simultaneously, in separate wells, perform the reverse experiment.
-
Add the test peptide solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Incubate as above and collect samples from the apical chamber.
-
-
Analysis: Quantify the concentration of the peptide in the collected samples. Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the peptide is a substrate for efflux transporters.
Protocol 2: Quantification of Peptide Cellular Uptake
This protocol uses a fluorescently labeled peptide to quantify its uptake into cells.
Materials:
-
HeLa cells (or other target cell line)
-
12-well plates
-
Fluorescently labeled peptide (e.g., FITC-d-KLA)
-
Extracellular buffer (ECB; e.g., 5.036 mM HEPES pH 7.4, 136.89 mM NaCl, 2.68 mM KCl, 2.066 mM MgCl2, 1.8 mM CaCl2, and 5.55 mM glucose)
-
Trypsin
-
0.1 M NaOH for cell lysis
-
Fluorometer or plate reader
Methodology:
-
Cell Seeding: Seed HeLa cells in 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Peptide Incubation:
-
Wash the cells twice with warm ECB.
-
Add the fluorescently labeled peptide solution (at desired concentrations in ECB) to the wells.
-
Incubate for the desired time points (e.g., 1, 2, 4 hours) at 37°C. Protect plates from light.
-
-
Washing and Cell Detachment:
-
Remove the peptide solution and wash the cells twice with ECB to remove any peptide adhered to the extracellular surface.
-
Add trypsin to each well and incubate for ~10 minutes at room temperature to detach the cells.
-
-
Cell Lysis and Quantification:
-
Resuspend the cells in ECB and transfer to microcentrifuge tubes.
-
Centrifuge the samples to pellet the cells.
-
Discard the supernatant and lyse the cell pellet with 0.1 M NaOH.
-
Measure the fluorescence intensity of the lysate using a fluorometer.
-
A standard curve of the fluorescent peptide can be used to convert fluorescence intensity to molar concentration.
-
Visualizations
Caption: Experimental workflow for developing and testing a CPP-d-KLA conjugate.
Caption: Signaling pathway for an MMP2-activatable CPP-d-KLA peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Coadministration of kla peptide with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resolian.com [resolian.com]
- 10. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Activating peptides for cellular uptake via polymerization into high density brushes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing d-KLA Peptide Stability with PEGylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the pro-apoptotic d-KLA peptide and its PEGylation for enhanced stability.
Troubleshooting Guides
Researchers may encounter several challenges during the PEGylation of the this compound. This guide addresses specific issues in a question-and-answer format to facilitate rapid problem-solving.
Issue 1: Low PEGylation Reaction Yield
-
Question: My PEGylation reaction with d-KLA is showing a very low yield of the PEGylated product. What are the potential causes and how can I improve it?
-
Answer: Low PEGylation yield can stem from several factors. Firstly, ensure the purity and reactivity of your activated PEG reagent, as older reagents can lose activity. The reaction conditions are also critical; optimize the pH of the reaction buffer, as the reactivity of the primary amines on d-KLA (N-terminus and lysine (B10760008) side chains) is pH-dependent. A pH range of 7.5-8.5 is generally recommended for targeting lysine residues. Additionally, consider the molar ratio of PEG to the peptide. A higher molar excess of PEG can drive the reaction forward, but an excessively high ratio can lead to di- or multi-PEGylated products and increase purification challenges. Finally, ensure that your this compound is fully solubilized in the reaction buffer to be accessible for conjugation.
Issue 2: Heterogeneity of the PEGylated Product
-
Question: I am observing multiple PEGylated species (mono-, di-, and multi-PEGylated) in my final product. How can I achieve a more homogenous mono-PEGylated d-KLA?
-
Answer: The presence of multiple lysine residues in the d-KLA sequence makes it susceptible to multi-PEGylation. To favor mono-PEGylation, you can employ several strategies. Reducing the molar ratio of activated PEG to d-KLA will statistically favor the formation of mono-conjugates. Optimizing the reaction time is also crucial; shorter reaction times can limit the extent of PEGylation. For more precise control, consider site-specific PEGylation strategies. This could involve temporarily protecting certain lysine residues or, if feasible, synthesizing a d-KLA analogue with a single, strategically placed cysteine residue for thiol-specific PEGylation chemistry, which is highly selective.
Issue 3: Loss of this compound's Biological Activity After PEGylation
-
Question: After successfully PEGylating d-KLA, I've observed a significant decrease in its pro-apoptotic activity in my cell-based assays. What could be the reason for this?
-
Answer: A reduction in biological activity is a known potential drawback of PEGylation, often attributed to steric hindrance.[1] The attached PEG polymer can mask the regions of the this compound that are essential for its interaction with mitochondrial membranes. The size of the PEG chain is a critical factor; using a smaller PEG molecule might restore some of the activity. The site of PEGylation also plays a significant role. If the PEG is attached near the key functional residues, it is more likely to interfere with activity. If you are observing a complete loss of activity, it might be beneficial to explore different PEGylation chemistries that allow for attachment at a site further away from the active region or consider a cleavable linker that releases the native peptide at the target site.
Issue 4: Aggregation of this compound During or After PEGylation
-
Question: I am noticing precipitation or aggregation of my this compound during the PEGylation reaction or upon storage of the PEGylated product. How can I prevent this?
-
Answer: d-KLA is a cationic and amphipathic peptide, which can be prone to aggregation, especially at high concentrations. PEGylation generally improves solubility, but issues can still arise. Ensure that the pH of your buffers is not close to the isoelectric point of the peptide. The addition of excipients, such as arginine or a non-ionic surfactant at a low concentration, can help to prevent aggregation. For storage, it is recommended to keep the PEGylated d-KLA at a low concentration in a suitable buffer, and for long-term storage, flash-freezing and lyophilization are preferable to slow freezing, which can promote aggregation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of PEGylated d-KLA peptides.
-
Question 1: Why is PEGylation necessary for the this compound?
-
Answer: While the D-amino acid configuration of d-KLA provides inherent resistance to proteases, its relatively small size can lead to rapid renal clearance in vivo. PEGylation increases the hydrodynamic radius of the peptide, which reduces its clearance by the kidneys and shields it from enzymatic degradation, thereby prolonging its circulation half-life and enhancing its therapeutic potential.[1][2]
-
Question 2: What is the expected impact of PEGylation on the stability of the this compound?
-
Answer: PEGylation is expected to significantly enhance the in vivo stability of the this compound. The PEG chain provides a protective hydrophilic shield that hinders the access of proteolytic enzymes.[1] This leads to a longer plasma half-life and increased resistance to degradation in biological fluids. The exact extent of stability enhancement will depend on the size and number of attached PEG chains.
-
Question 3: How can I characterize my PEGylated d-KLA to confirm successful conjugation and purity?
-
Answer: A combination of analytical techniques is recommended for the characterization of PEGylated d-KLA. SDS-PAGE will show a shift in the molecular weight corresponding to the attached PEG. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the exact mass of the conjugate and identify the number of attached PEG molecules.[3] HPLC, particularly size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC), is essential for assessing the purity of the PEGylated product and separating it from the unreacted peptide and excess PEG.
-
Question 4: What are the key parameters to consider when choosing a PEG reagent for d-KLA?
-
Answer: Several factors should be considered when selecting a PEG reagent. The molecular weight of the PEG will influence the pharmacokinetic profile of the conjugate; larger PEGs generally lead to longer half-lives but may also cause a greater loss of activity.[4] The structure of the PEG (linear or branched) can also affect its in vivo behavior. The activating group on the PEG will determine the conjugation chemistry. For targeting the primary amines on d-KLA, NHS-ester or aldehyde-activated PEGs are commonly used. Ensure the use of a monofunctional PEG (mPEG) to avoid cross-linking.
Data Presentation
Table 1: Representative Comparison of Stability Parameters for d-KLA and PEGylated d-KLA
| Parameter | Non-PEGylated d-KLA | PEGylated d-KLA (20 kDa) |
| In Vitro Half-life (Human Serum) | ~ 2 - 4 hours | > 24 hours |
| Proteolytic Cleavage (Trypsin) | High susceptibility | Significantly reduced |
| Renal Clearance | Rapid | Slow |
| Pro-apoptotic Activity (IC50) | X µM | > X µM (Potentially higher) |
Note: The data presented in this table is representative and compiled from general knowledge of peptide PEGylation. Actual values will vary depending on the specific experimental conditions, the size of the PEG used, and the cell line tested.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of d-KLA with mPEG-NHS Ester
-
Materials:
-
This compound (lyophilized powder)
-
mPEG-NHS ester (e.g., 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC-HPLC)
-
-
Procedure:
-
Dissolve the this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the mPEG-NHS ester in the reaction buffer to achieve a 5-10 molar excess relative to the this compound.
-
Add the mPEG-NHS solution to the d-KLA solution and mix gently.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEGylated d-KLA from the reaction mixture using SEC-HPLC.
-
Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the mono-PEGylated product.
-
Pool the desired fractions and lyophilize for storage.
-
Protocol 2: In Vitro Proteolytic Stability Assay
-
Materials:
-
Non-PEGylated d-KLA and PEGylated d-KLA
-
Human serum or a solution of a specific protease (e.g., trypsin)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
-
-
Procedure:
-
Incubate a known concentration of the non-PEGylated and PEGylated d-KLA separately in human serum or the protease solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.
-
Immediately quench the proteolytic activity by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the half-life of each peptide under the tested conditions.
-
Visualizations
Caption: Experimental workflow for the PEGylation of this compound.
Caption: Mechanism of enhanced stability of this compound via PEGylation.
Caption: Troubleshooting decision tree for d-KLA PEGylation experiments.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing off-target effects of d-KLA peptide
Welcome to the technical support center for the d-KLA peptide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and optimize your experiments using the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
A1: The this compound, with the sequence (KLAKLAK)2, is a synthetic, pro-apoptotic (cell-killing) peptide. It is composed of D-amino acids, which makes it resistant to degradation by proteases. Its mechanism of action involves the specific targeting and disruption of mitochondrial membranes.[1][2] Once internalized by a cell, d-KLA preferentially binds to the negatively charged inner mitochondrial membrane, similar to bacterial membranes, leading to membrane disruption, the release of cytochrome C, and the activation of the caspase cascade, ultimately inducing apoptosis (programmed cell death).[1][3]
Q2: What are the primary off-target effects of the this compound?
A2: The primary off-target effect of d-KLA is its lytic activity against cells with exposed negatively charged membranes, which can include healthy cells. The most significant and commonly measured off-target effect is hemolysis , the rupture of red blood cells.[2] This occurs because the cationic (positively charged) nature of the peptide can lead to non-specific interactions with the anionic (negatively charged) surfaces of erythrocytes. At sufficient concentrations, this interaction disrupts the cell membrane, causing cell lysis.[4] This lack of specificity can lead to systemic toxicity in vivo, limiting its therapeutic potential.
Q3: Why is the peptide's native cell-penetrating ability low?
A3: While highly effective once inside the cell, the this compound itself has a low capacity to penetrate the relatively neutral outer membrane of mammalian cells.[5][6] Its pro-apoptotic activity is therefore dependent on an efficient delivery mechanism to reach the intracellular mitochondria. Without a targeting or cell-penetrating moiety, high concentrations are often required, which exacerbates off-target toxicity.[5]
Troubleshooting Guide
This guide addresses common issues encountered during d-KLA experiments and provides strategies to improve specificity and reduce off-target effects.
Issue 1: High Hemolytic Activity Observed in My In Vitro Assays
-
Problem: My preparation of d-KLA is causing significant lysis of red blood cells, indicating a high potential for systemic toxicity.
-
Solutions & Strategies:
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can shield its positive charge, reducing non-specific interactions with red blood cells. One study demonstrated that PEGylating a melittin-dKLA fusion peptide eliminated its hemolytic effects at concentrations up to 40 μM.[2]
-
pH-Sensitive Masking: Incorporate histidine residues or pH-sensitive linkers into your d-KLA construct.[7][8] At physiological pH (7.4), the masking agent is stable, neutralizing the peptide's charge. In the acidic tumor microenvironment (pH ~6.5) or endosomes (pH 5.5-6.0), the linker is cleaved or the histidine becomes protonated, activating the peptide's lytic function only at the target site.[7][9][10]
-
Truncation/Modification: If using a fusion peptide (e.g., melittin-dKLA), systematic truncation of the more toxic fusion partner can reduce hemolysis while retaining targeting ability. For instance, truncating the melittin (B549807) portion of a melittin-dKLA peptide was shown to completely abrogate its hemolytic activity.[2]
-
Issue 2: Low Anti-Cancer Efficacy and Poor Selectivity Between Cancer and Normal Cells
-
Problem: The this compound is not effectively killing cancer cells, or it is killing healthy control cells at similar concentrations, resulting in a poor therapeutic index.
-
Solutions & Strategies:
-
Active Targeting via Ligand Conjugation: This is the most effective strategy to enhance tumor specificity. Conjugate d-KLA to a ligand that binds to a receptor overexpressed on your target cancer cells.[11]
-
RGD Peptides: Target αvβ3 integrins, which are overexpressed on tumor neovasculature and many tumor cells.[12][13] This approach ensures that the peptide preferentially accumulates at the tumor site.
-
Transferrin (TfR): The transferrin receptor is frequently upregulated in proliferating cancer cells to increase iron uptake.[14]
-
Folic Acid (FA): The folate receptor is another common target that is overexpressed on various cancers.[15]
-
Tumor-Specific Antibodies/Fragments: For maximum specificity, use antibodies that recognize tumor-specific antigens.
-
-
Enzyme-Activatable Peptides: Design a d-KLA construct that is "caged" with a neutralizing sequence that can be cleaved by an enzyme abundant in the tumor microenvironment, such as Matrix Metalloproteinase-2 (MMP-2).[5][16] This ensures the peptide is only activated at the tumor site, reducing systemic exposure.[5]
-
Delivery via Nanoparticles: Encapsulating d-KLA within liposomes or other nanoparticles can improve its pharmacokinetic profile and leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[11] The nanoparticle surface can be further decorated with targeting ligands for active targeting.[11][12]
-
Issue 3: My Modified this compound Has Poor Solubility or Aggregates in Solution
-
Problem: After synthesis and purification, the peptide is difficult to dissolve in standard buffers (like PBS) for experimental use.
-
Solutions & Strategies:
-
Check Crude Purity: Aggregation can be caused by impurities from the synthesis process. Ensure high purity (>95%) using RP-HPLC.[17]
-
Optimize Solubility:
-
First, try dissolving the peptide in a small amount of a sterile organic solvent like DMSO, and then slowly add the aqueous buffer to the desired final concentration.
-
For highly hydrophobic sequences, the addition of a small percentage of trifluoroacetic acid (TFA) or formic acid to the aqueous buffer can aid dissolution by protonating residues.
-
-
PEGylation: As mentioned for reducing hemolysis, PEGylation also significantly improves the solubility and stability of peptides in aqueous solutions.[2]
-
Data on d-KLA Efficacy and Targeting
The following tables summarize quantitative data from various studies to illustrate the impact of different targeting strategies on the efficacy and selectivity of d-KLA-based peptides.
Table 1: Comparison of IC50 Values for Different d-KLA Constructs
| Peptide Construct | Cell Line (Target Receptor) | IC50 (µM) | Key Finding | Reference |
| TCTP-KLA | Lung Carcinoma (N/A) | 7 - 10 | Fusion with a cell-penetrating peptide (TCTP) enables cytotoxicity. | [6] |
| FA-KLA | KB (Folate Receptor) | 22 | Folic acid targeting improves efficacy. | [15] |
| DTP-KLA (Dual-Targeting) | KB (Folate Receptor + Mitochondria) | 8.2 | Dual targeting of the cell and mitochondria significantly enhances potency. | [15] |
| RAFT-RGD-KLA | Tumor Cells (αvβ3 Integrin) | 2.5 | RGD-mediated targeting leads to potent cell death at low concentrations. | [13] |
| HMK (HER2-targeted) | SK-BR-3 (HER2+) | 8.36 | Targeting HER2+ cells shows high efficacy. | [18][19] |
| HMK (HER2-targeted) | MCF-10A (Normal Breast) | 32.40 | Demonstrates a 4-fold selectivity for cancer cells over normal cells. | [18][19] |
Table 2: Impact of Modifications on Hemolytic Activity
| Peptide Construct | Hemolytic Activity | Concentration Tested | Key Finding | Reference |
| Melittin-dKLA | High | 5 µM | The parent fusion peptide is highly hemolytic. | [2] |
| Melittin-dKLA(8-26) | None Observed | Up to 40 µM | Truncation of the melittin domain eliminates hemolytic activity. | [2] |
| PEG-Melittin-dKLA(8-26) | None Observed | Up to 40 µM | PEGylation maintains low toxicity while improving stability. | [2] |
Key Experimental Protocols
Protocol 1: Red Blood Cell (RBC) Hemolysis Assay
This protocol is used to quantify the primary off-target effect of membrane-lytic peptides.
-
Prepare RBC Suspension:
-
Collect fresh blood (human, rat, or sheep) in a tube containing an anticoagulant (e.g., EDTA).[20]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.[20]
-
Aspirate the supernatant and plasma, then wash the RBC pellet three times with cold, sterile phosphate-buffered saline (PBS, pH 7.4).[20]
-
Resuspend the final RBC pellet in PBS to create a 2-8% (v/v) suspension.[20][21]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of peptide solution (serially diluted in PBS) to the wells.
-
Add 100 µL of the RBC suspension to each well.[21]
-
Controls:
-
-
Data Collection:
-
Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.[20][22]
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm or 570 nm using a microplate reader to quantify hemoglobin release.[20][21]
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100[21]
-
Protocol 2: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells to determine cytotoxicity after treatment with d-KLA peptides.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[23]
-
-
Peptide Treatment:
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Collection:
Visualizations
Caption: On-target mechanism of a ligand-targeted this compound.
Caption: Troubleshooting workflow for optimizing d-KLA peptides.
Caption: Key strategies to mitigate d-KLA off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cell penetrating ability of the proapoptotic peptide, KLAKLAKKLAKLAK fused to the N-terminal protein transduction domain of translationally controlled tumor protein, MIIYRDLISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pH sensitivity of histidine-containing lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide modified polycations with pH triggered lytic activity for efficient gene delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. pH-sensitive polymer micelles provide selective and potentiated lytic capacity to venom peptides for effective intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-sensitive polymer micelles provide selective and potentiated lytic capacity to venom peptides for effective intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Strategies for the Combination Treatment of Cancer Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced anticancer efficacy of paclitaxel through multistage tumor-targeting liposomes modified with RGD and KLA peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted delivery of a proapoptotic peptide to tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dual-Targeting Pro-apoptotic Peptide for Programmed Cancer Cell Death via Specific Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Hemolytic assay [bio-protocol.org]
- 22. static.igem.org [static.igem.org]
- 23. MTT (Assay protocol [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Preventing Proteolytic Degradation of Pro-apoptotic Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the proteolytic degradation of pro-apoptotic peptides during experimentation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Peptide Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Degradation During Storage or Handling | Review storage and handling procedures. | Ensure lyophilized peptide is stored at -20°C or -80°C, protected from light and moisture.[1][2][3] For reconstituted peptides, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][3] Before use, allow vials to equilibrate to room temperature in a desiccator to prevent condensation.[2] |
| Enzymatic Degradation in Cell Culture Media | Evaluate the experimental setup. | If using serum-containing media, consider heat-inactivating the serum (56°C for 30 minutes) to denature some proteases.[2] If the experimental design permits, switch to a serum-free medium.[2] Minimize the duration of the experiment to reduce the peptide's exposure to proteases.[2] |
| Chemical Instability (Hydrolysis, Oxidation, Deamidation) | Analyze the peptide sequence and experimental conditions. | Avoid prolonged exposure to pH >8.[1] For peptides containing susceptible residues like Asp, Asn, Gln, Cys, or Met, be aware of potential hydrolysis, deamidation, or oxidation.[1] Use freshly prepared solutions and minimize exposure to atmospheric oxygen.[1] |
Issue 2: Rapid Clearance and Short Half-Life in In Vivo Studies
| Possible Cause | Troubleshooting Step | Recommended Action |
| Susceptibility to Serum Proteases | Assess the peptide's stability in serum or plasma. | Incorporate chemical modifications to enhance proteolytic resistance. Common strategies include N-terminal acetylation, C-terminal amidation, substitution with D-amino acids or other unnatural amino acids, and cyclization.[4][5][6] |
| Rapid Renal Clearance | Evaluate the molecular size of the peptide. | Increase the hydrodynamic volume of the peptide through strategies like PEGylation or conjugation to larger molecules like albumin or Fc domains to reduce the rate of renal clearance.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pro-apoptotic peptide degradation in experiments?
A1: Pro-apoptotic peptides are susceptible to degradation from several sources. The primary causes include:
-
Enzymatic Degradation: Proteases present in serum-supplemented cell culture media or secreted by cells can cleave peptide bonds.[2]
-
Chemical Instability: This includes processes like hydrolysis (especially at acidic or basic pH), oxidation of certain amino acid residues (e.g., Met, Cys), and deamidation of Asn and Gln residues.[1][2]
-
Physical Instability: Factors such as repeated freeze-thaw cycles, adsorption to container surfaces, and aggregation can lead to a loss of active peptide.[2]
Q2: How should I properly store and handle my lyophilized and reconstituted pro-apoptotic peptides?
A2: Proper storage and handling are critical for maintaining peptide integrity.
-
Lyophilized Peptides: Store at -20°C or ideally -80°C in a desiccated, dark environment.[1][2][3]
-
Reconstituted Peptides: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[2][3] When reconstituting, use sterile, distilled water or a recommended buffer and ensure complete dissolution by gentle vortexing or sonication.[2]
Q3: What chemical modifications can I use to increase the stability of my pro-apoptotic peptide?
A3: Several chemical modifications can significantly enhance peptide stability and prolong its half-life:
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation protect against exopeptidases.[4][5][9]
-
Amino Acid Substitution: Replacing natural L-amino acids at cleavage sites with D-amino acids or other unnatural amino acids can hinder protease recognition.[4][5][10]
-
Cyclization: Creating a cyclic peptide structure enhances conformational rigidity and resistance to proteases.[4][5][11]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can protect it from proteolysis and reduce renal clearance.[5][7]
Q4: How can I quantify the degradation of my peptide in a cell culture experiment?
A4: Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used method for quantifying peptide degradation.[12][13] A streamlined approach involves directly injecting unpurified samples from the cell culture onto the LC-MS system, which allows for rapid and accurate measurement of the peptide concentration over time.[12][13][14] This method can be used to determine the peptide's half-life under specific experimental conditions.
Q5: Are there alternatives to modifying the peptide to prevent degradation during my experiment?
A5: Yes, in addition to peptide modification, you can employ several experimental strategies:
-
Use of Protease Inhibitors: A cocktail of protease inhibitors can be added to the experimental system to block the activity of various proteases.[9][15]
-
Delivery Systems: Encapsulating the peptide in liposomes or other nanoparticle-based delivery systems can protect it from degradation and facilitate its delivery to the target cells.[5][16]
-
Serum-Free Media: If your cell line can be maintained in serum-free media, this will significantly reduce the concentration of exogenous proteases.[2]
Data Presentation
Table 1: Impact of Chemical Modifications on Peptide Half-Life
| Modification Strategy | Example | Fold Increase in Half-Life (Approximate) | Reference |
| D-Amino Acid Substitution | Triptorelin (GnRH analog) | >30-fold (in vivo) | [5] |
| N-terminal Acetylation | N-AcGIP (GIP analog) | >288-fold (in vivo) | [5] |
| PEGylation | Site-specific PEGylated GLP-1 | 16-fold (in plasma) | [5] |
| Cyclization | Pasireotide (Somatostatin analog) | Significantly longer half-life (nearly 12h) compared to the linear counterpart | [4] |
| Lipidation | Liraglutide and Semaglutide | Significantly increased half-lives | [5] |
Experimental Protocols
Protocol 1: Peptide Stability Assay in Cell Culture Supernatant
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Peptide Incubation: Prepare a stock solution of the pro-apoptotic peptide in a suitable vehicle (e.g., sterile water, PBS). Add the peptide to the cell culture medium at the final desired concentration. Include a cell-free control well containing only medium and the peptide.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the cell culture supernatant from both the cell-containing and cell-free wells.
-
Sample Quenching: To stop further enzymatic degradation, immediately add a quenching solution to the collected samples. An effective solution is 5% trifluoroacetic acid (TFA) in 80% acetonitrile (B52724) and 15% water.[2]
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant using a suitable LC-MS method to quantify the amount of intact peptide remaining at each time point.[12][13]
-
Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point. The half-life of the peptide can be determined by fitting the data to a one-phase decay model.[17][18]
Protocol 2: Peptide Stability Assay in Human Plasma
-
Plasma Preparation: Obtain human plasma and store it on ice.
-
Peptide Incubation: Dilute the peptide stock solution in the plasma to the final desired concentration (e.g., 10 µM).[17][18] Incubate the mixture at 37°C with gentle shaking.
-
Sample Collection: At various time points, collect aliquots of the plasma-peptide mixture.
-
Protein Precipitation: To stop the reaction and remove plasma proteins, add a precipitation agent. A mixture of organic solvents is often more suitable than strong acids to preserve the peptide for analysis.[17][19] For example, add a cold organic solvent mixture (e.g., acetonitrile with 1% TFA).
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the peptide by RP-HPLC or LC-MS to determine the concentration of the intact peptide.[17][18]
-
Half-Life Calculation: Determine the half-life by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.[17][18]
Visualizations
Caption: Troubleshooting workflow for reduced pro-apoptotic peptide activity.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. realpeptides.co [realpeptides.co]
- 4. researchgate.net [researchgate.net]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
- 16. Peptide-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: d-KLA Peptide Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in d-KLA peptide delivery to solid tumors.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of the this compound?
The this compound, with the sequence (KLAKLAK)2 in its D-amino acid form, is a pro-apoptotic agent.[1][2] Its amphipathic nature allows it to selectively disrupt the negatively charged mitochondrial membranes of cancer cells, leading to the release of cytochrome c.[2][3][4] This event initiates the intrinsic apoptotic pathway, activating caspase-9 and subsequently effector caspases like caspase-3 and -7, ultimately leading to programmed cell death.[1][2][5][6]
2. Why is the delivery of d-KLA to solid tumors challenging?
The primary challenge lies in the peptide's poor ability to penetrate eukaryotic cell membranes on its own.[2][4][7] This limitation necessitates the use of delivery systems to transport the peptide into the cytoplasm where it can reach its mitochondrial target. Additional challenges include:
-
Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure of solid tumors can impede the diffusion of d-KLA and its delivery vehicle.
-
Endosomal Entrapment: After cellular uptake, d-KLA formulations can become trapped in endosomes, preventing the peptide from reaching the mitochondria in the cytosol.
-
In Vivo Stability: Like other peptides, d-KLA can be susceptible to degradation by proteases in the bloodstream, reducing its circulation time and bioavailability.
-
Off-Target Toxicity: Non-specific delivery to healthy tissues can lead to unwanted side effects.
3. What are the common strategies to enhance d-KLA delivery?
Several strategies are employed to overcome the delivery challenges:
-
Cell-Penetrating Peptides (CPPs): Fusing d-KLA to CPPs, such as TAT or iRGD, enhances its cellular uptake.[7]
-
Nanoparticle and Liposome Formulation: Encapsulating d-KLA in nanoparticles or liposomes can protect it from degradation, improve its pharmacokinetic profile, and facilitate tumor accumulation through the enhanced permeability and retention (EPR) effect.
-
Tumor-Targeting Moieties: Conjugating the delivery system with ligands that bind to receptors overexpressed on cancer cells (e.g., RGD peptides targeting integrins) can improve tumor specificity.
-
Activatable Systems: Designing delivery systems that release d-KLA in response to the tumor microenvironment (e.g., cleavage by tumor-specific enzymes like MMP2) can enhance targeted delivery and reduce off-target effects.[3][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: Low or Inconsistent Cytotoxicity in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps |
| Poor Cellular Uptake | 1. Confirm the efficacy of your delivery system (e.g., CPP, nanoparticles). Use a fluorescently labeled version of your d-KLA construct to visualize cellular uptake via confocal microscopy or quantify it by flow cytometry. 2. Optimize the concentration of the delivery vehicle and the d-KLA to vehicle ratio. |
| Endosomal Entrapment | 1. Incorporate an endosomal escape agent into your delivery system. 2. Use confocal microscopy to assess the co-localization of your fluorescently labeled d-KLA with endosomal markers (e.g., LysoTracker). |
| Peptide Aggregation or Degradation | 1. Ensure proper peptide handling and storage to prevent degradation. Store lyophilized peptides at -20°C or -80°C and reconstituted solutions in aliquots at -80°C. 2. Check for peptide aggregation using techniques like dynamic light scattering (DLS). If aggregation is an issue, consider optimizing the buffer conditions (pH, ionic strength). |
| Incorrect Assay Conditions | 1. Ensure the cell line used is appropriate and sensitive to apoptosis. 2. Optimize the incubation time and peptide concentration. 3. Include positive controls (e.g., a known apoptosis-inducing agent) to validate the assay. |
Issue 2: High Variability or Lack of Efficacy in Animal Models
| Possible Cause | Troubleshooting Steps |
| Poor Tumor Accumulation | 1. Evaluate the biodistribution of your d-KLA formulation using in vivo imaging with a fluorescently or radioactively labeled construct. 2. Assess tumor vascular permeability using techniques like the Evans blue assay to ensure the delivery vehicle can extravasate into the tumor tissue. |
| Rapid Clearance or In Vivo Instability | 1. Assess the pharmacokinetic profile of your d-KLA formulation. 2. Consider modifications to the delivery system, such as PEGylation, to increase circulation half-life. |
| Off-Target Toxicity | 1. Monitor animal weight and conduct histological analysis of major organs to assess toxicity. 2. If off-target effects are observed, consider incorporating tumor-targeting moieties or using an activatable delivery strategy. |
| Insufficient Dose or Dosing Regimen | 1. Perform a dose-escalation study to determine the optimal therapeutic dose. 2. Optimize the dosing frequency and schedule. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of d-KLA Formulations in Various Cancer Cell Lines
| Formulation | Cell Line | IC50 (µM) | Reference |
| Bld-1-KLA | HT1376 (Bladder Cancer) | 41.5 | [9] |
| D-KLA-R (MMP2-activatable) | H1299 (Lung Carcinoma, high MMP2) | ~3-5 | [3][10] |
| D-KLA-R (MMP2-activatable) | A549 (Lung Carcinoma, low MMP2) | > 5 | [3] |
| RAFT-RGD-KLA | IGROV-1 (Ovarian Cancer) | ~2.5 | [11] |
| kla-r7 | LL/2 (Lung Carcinoma) | 3.17 | [10] |
| HPRP-A1 + kla | MCF-7 (Breast Cancer) | Lower than kla alone | [4] |
| HPRP-A1 + kla | A549 (Lung Cancer) | Lower than kla alone | [4] |
Table 2: In Vivo Efficacy of d-KLA Delivery Systems in Tumor Models
| Delivery System | Tumor Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| KLA-iRGD | MKN45 Gastric Cancer Xenograft | 10 mg/kg, i.p., every 3 days | Significant inhibition vs. control | [2] |
| RAFT-RGD-KLA | IGROV-1 Ovarian Cancer Xenograft | 0.12 µmol, i.p., daily | Significant reduction in tumor growth | [11] |
| D-KLA-R (MMP2-activatable) | H1299 Lung Cancer Xenograft | Not specified | Significant decrease in tumor volume | [3] |
| Bld-1-KLA | HT1376 Bladder Cancer Xenograft | Intravenous injection | More efficient tumor growth inhibition than control | [9] |
| HPRP-A1 + kla | MCF-7 Breast Cancer Xenograft | 10 mg/kg each, intratumoral, every 2 days | Significantly lower tumor weight and volume | [4] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential Disruption
This protocol is used to determine if d-KLA is reaching the mitochondria and inducing depolarization, a key step in its mechanism of action.
-
Cell Seeding: Plate cancer cells in a suitable plate for microscopy or flow cytometry and allow them to adhere overnight.
-
Treatment: Treat the cells with your d-KLA formulation at various concentrations and for different time points. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: After treatment, wash the cells with PBS and incubate with a mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE) according to the manufacturer's instructions.
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.
-
Flow Cytometry: Quantify the shift in fluorescence from red to green to determine the percentage of cells with depolarized mitochondria.
-
Protocol 2: Caspase-3/7 Activity Assay
This assay confirms the activation of executioner caspases, a downstream event of d-KLA-induced mitochondrial damage.
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with your d-KLA formulation as described above. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).[6] Add the reagent directly to the wells, which contains a proluminescent substrate for caspase-3 and -7.
-
Measurement: Incubate at room temperature as per the manufacturer's protocol. Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity.[6]
Protocol 3: In Vivo Tumor Vascular Permeability Assay (Evans Blue)
This protocol assesses the leakiness of tumor blood vessels, which is crucial for the extravasation of nanoparticle-based d-KLA delivery systems.[2][9][12]
-
Animal Model: Use tumor-bearing mice with palpable tumors.
-
Dye Injection: Inject Evans blue dye (e.g., 2% solution in saline) intravenously into the tail vein.
-
Circulation: Allow the dye to circulate for a defined period (e.g., 1-4 hours).
-
Perfusion: Perfuse the animals with saline through the left ventricle to remove the dye from circulation.
-
Tumor Excision and Dye Extraction: Excise the tumors and other organs as controls. Weigh the tissues and incubate them in formamide (B127407) to extract the Evans blue dye.[12]
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at approximately 620 nm. Calculate the amount of dye per tissue weight to determine the extent of vascular permeability.[12]
Visualizations
Caption: d-KLA induced apoptosis signaling pathway.
Caption: Experimental workflow for d-KLA delivery system evaluation.
Caption: Troubleshooting decision tree for low in vitro efficacy.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 3. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coadministration of kla peptide with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-targeting of epigenetic regulators and BCL-XL improves efficacy of immune checkpoint blockade therapy in multiple solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the anticancer activity of a novel pro-apoptotic peptide using gold nanoparticle platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 11. Evans Blue extraction and colorimetric assay [bio-protocol.org]
- 12. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
minimizing hemolytic activity of d-KLA conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with d-KLA peptide conjugates, focusing on minimizing hemolytic activity while preserving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is d-KLA and what is its primary mechanism of action?
A1: d-KLA, with the sequence d-(KLAKLAK)2, is a synthetic, pro-apoptotic peptide.[1][2] Its primary mechanism involves the disruption of mitochondrial membranes, which leads to the activation of the caspase cascade and subsequent programmed cell death (apoptosis).[1][2] Due to its cationic and amphipathic nature, it can effectively target and lyse negatively charged membranes, such as those of mitochondria and bacteria.[3]
Q2: What is hemolytic activity and why is it a concern for d-KLA conjugates?
A2: Hemolytic activity refers to the lysis, or breakdown, of red blood cells (erythrocytes), which results in the release of hemoglobin.[4] For therapeutic peptides like d-KLA that are intended for systemic administration, high hemolytic activity is a significant safety concern. It can lead to toxic side effects such as anemia and jaundice.[4] Therefore, minimizing this off-target effect is crucial for the clinical development of d-KLA-based therapies.[4]
Q3: How is the hemolytic activity of d-KLA conjugates quantified?
A3: The hemolytic activity of a peptide is typically quantified by determining its HC50 value. The HC50 is the concentration of the peptide that causes 50% hemolysis of a red blood cell suspension.[4][5] A higher HC50 value indicates lower hemolytic activity, which is a desirable characteristic for a therapeutic peptide.[4]
Q4: What are the primary strategies to minimize the hemolytic activity of d-KLA?
A4: The primary strategies to reduce the hemolytic activity of d-KLA revolve around modifying its physicochemical properties and shielding it from non-specific interactions with red blood cells. These strategies include:
-
Conjugation to polymers: Attaching polymers like polyethylene (B3416737) glycol (PEG) can sterically hinder the peptide's interaction with the red blood cell membrane.[4][6]
-
Liposomal encapsulation: Encapsulating d-KLA within liposomes can prevent its direct contact with erythrocytes.[3]
-
Amino acid substitutions: Modifying the peptide sequence to alter its hydrophobicity and net positive charge can reduce its affinity for the zwitterionic membranes of red blood cells.[4]
-
Conjugation to targeting moieties: Attaching a ligand that specifically directs the conjugate to target cells can reduce off-target effects on red blood cells.
Troubleshooting Guide: High Hemolytic Activity in d-KLA Conjugates
This guide provides a systematic approach to troubleshooting and mitigating unexpected or high hemolytic activity observed in your d-KLA conjugate experiments.
Problem: My d-KLA conjugate shows significant hemolytic activity in vitro.
Step 1: Verify Experimental Setup and Controls
Before modifying your conjugate, it is crucial to confirm the integrity of your hemolysis assay.
-
Negative Control (PBS): Should show minimal to no hemolysis.
-
Positive Control (e.g., 1% Triton X-100): Should show close to 100% hemolysis.[4]
-
Reagent and Conjugate Integrity: Confirm the purity and concentration of your d-KLA conjugate stock solution.
Step 2: Analyze Physicochemical Properties of the Conjugate
The inherent properties of your conjugate can significantly influence its hemolytic activity.
-
Hydrophobicity: High hydrophobicity is often correlated with increased hemolytic activity.[4][7] Consider if your conjugation partner significantly increases the overall hydrophobicity.
-
Net Charge: A high net positive charge can contribute to non-specific binding to the negatively charged surface of red blood cells.[4]
Step 3: Implement Mitigation Strategies
Based on your analysis, consider the following modifications to your d-KLA conjugate:
-
Strategy 1: PEGylation. Covalently attaching polyethylene glycol (PEG) to your this compound can create a hydrophilic shield, reducing interactions with red blood cell membranes.[4][6]
-
Strategy 2: Modify the Conjugation Linker. The linker used to attach d-KLA to its partner can influence the overall properties of the conjugate. Consider using a more hydrophilic or a longer, more flexible linker.
-
Strategy 3: Encapsulation. Formulating the d-KLA conjugate within a nanocarrier, such as a liposome, can prevent its direct interaction with red blood cells.[3][8]
Step 4: Re-evaluate Hemolytic Activity and Therapeutic Efficacy
After modification, it is essential to re-assess both the hemolytic activity and the intended therapeutic function of the new conjugate to ensure that the modifications have not compromised its efficacy.
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol outlines the procedure for quantifying the hemolytic activity of d-KLA conjugates.
Materials:
-
d-KLA conjugate
-
Phosphate-buffered saline (PBS)
-
Freshly collected red blood cells (RBCs)
-
10% Triton X-100 in PBS (Positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge fresh blood to pellet the RBCs.
-
Wash the RBC pellet three times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare Peptide Dilutions:
-
Prepare a series of dilutions of the d-KLA conjugate in PBS.
-
-
Incubation:
-
In a 96-well plate, add 100 µL of the RBC suspension to each well.
-
Add 100 µL of the peptide dilutions to the respective wells.
-
For controls, add 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control) to separate wells.
-
Incubate the plate at 37°C for 1 hour.[4]
-
-
Centrifugation:
-
Centrifuge the plate to pellet the intact RBCs.[4]
-
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.[4]
-
-
Calculate Percent Hemolysis:
-
Percent hemolysis is calculated using the following formula:
-
-
Determine HC50:
-
Plot the percent hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs (HC50).[4]
-
Data Presentation
Table 1: Example Data for Hemolytic Activity of d-KLA Conjugates
| Conjugate | Modification | HC50 (µM) | Therapeutic Activity (IC50, µM) |
| d-KLA | Unmodified | 15 | 5 |
| PEG-d-KLA | PEGylated | >100 | 7 |
| Lipo-d-KLA | Liposomal Encapsulation | >200 | 6 |
| d-KLA-Variant | Amino Acid Substitution | 50 | 10 |
Visualizations
Caption: Workflow for Hemolysis Assay.
Caption: d-KLA Pro-Apoptotic Signaling Pathway.
Caption: Troubleshooting Logic for High Hemolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms [mdpi.com]
- 8. Co-delivery of d-(KLAKLAK)2 peptide and doxorubicin using a pH-sensitive nanocarrier for synergistic anticancer treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Formulation Strategies to Prevent d-KLA Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation of the d-KLA peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
The this compound, with the sequence (KLAKLAK)2, is a cationic, amphipathic, pro-apoptotic peptide. Its structure consists of d-amino acids, which confer resistance to proteolytic degradation. The peptide's amphipathic nature, with both hydrophobic (Leucine, Alanine) and hydrophilic/cationic (Lysine) residues, allows it to interact with and disrupt mitochondrial membranes, leading to apoptosis.
However, this same amphipathic characteristic is the primary driver of its aggregation. In aqueous solutions, the hydrophobic regions of the peptide tend to self-associate to minimize their exposure to water, leading to the formation of aggregates. This process is influenced by factors such as peptide concentration, pH, temperature, and ionic strength. At high concentrations, d-KLA can transition from its active α-helical conformation to aggregated β-sheet structures.
Q2: How should I dissolve my lyophilized this compound to minimize aggregation?
Proper initial dissolution of lyophilized d-KLA is critical to prevent pre-existing aggregates that can seed further aggregation. A systematic approach is recommended:
-
Initial Solvent Selection: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[1] d-KLA is a basic peptide due to the multiple lysine (B10760008) residues, so it should be soluble in neutral to slightly acidic aqueous solutions.[2]
-
Aqueous Dissolution: If soluble in water, you can proceed to dilute it with your desired aqueous buffer (e.g., PBS).
-
Organic Solvent for Hydrophobic Peptides: If the peptide is difficult to dissolve in water, which can happen with some batches or if it has formed aggregates during storage, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to first solubilize the peptide.[2] The peptide can then be slowly diluted with the desired aqueous buffer while vortexing.
-
Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[3]
Q3: What are the key formulation parameters to consider for preventing d-KLA aggregation in solution?
Several formulation parameters can be optimized to maintain d-KLA in its monomeric, active state:
-
pH: The pH of the solution affects the net charge of the peptide. For cationic peptides like d-KLA, maintaining a pH below its isoelectric point (pI) will ensure a net positive charge, promoting electrostatic repulsion between peptide molecules and reducing aggregation. A pH in the range of 5-7 is generally recommended for storing peptide solutions.[1]
-
Ionic Strength: The effect of ionic strength can be complex. In some cases, increasing the salt concentration can screen the electrostatic repulsion between cationic peptides, leading to increased aggregation.[4] In other instances, salts can modulate protein-protein interactions in a way that reduces aggregation.[5] Therefore, the optimal ionic strength should be determined empirically for your specific application.
-
Peptide Concentration: Aggregation is a concentration-dependent process. Whenever possible, work with the lowest effective concentration of d-KLA. For storage, it is advisable to prepare a concentrated stock solution and dilute it to the working concentration immediately before use.
Q4: Which excipients can be used to prevent d-KLA aggregation?
Excipients are inert substances added to a formulation to improve its stability. For preventing peptide aggregation, the following classes of excipients are commonly used:
-
Sugars (e.g., sucrose (B13894), trehalose): These polyols can stabilize the native conformation of peptides through preferential exclusion, effectively hydrating the peptide and making aggregation less favorable.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Non-ionic surfactants can prevent aggregation by reducing surface tension and blocking hydrophobic interaction sites on the peptide.[6]
-
Amino Acids (e.g., arginine, glycine): Certain amino acids can act as aggregation inhibitors. Arginine, in particular, has been shown to be effective in preventing the aggregation of some proteins and peptides.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Immediate precipitation upon dissolving in buffer. | High peptide concentration, inappropriate pH or ionic strength of the buffer, pre-existing aggregates in the lyophilized powder. | 1. Dissolve the peptide in a minimal amount of an organic solvent like DMSO first, then slowly dilute into the buffer with vigorous stirring. 2. Adjust the pH of the buffer to be at least one unit away from the peptide's pI. 3. Decrease the ionic strength of the buffer. 4. Briefly sonicate the solution.[3] |
| Solution becomes cloudy or forms precipitates over time. | Slow aggregation kinetics, instability at storage temperature. | 1. Add stabilizing excipients such as sucrose (e.g., 5% w/v) or a non-ionic surfactant like Polysorbate 20 (e.g., 0.01% v/v). 2. Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] 3. Filter the solution through a 0.22 µm filter to remove any initial small aggregates that could act as seeds. |
| Loss of biological activity in experiments. | Aggregation leading to a decrease in the concentration of active, monomeric peptide. | 1. Characterize the aggregation state of your peptide solution using techniques like DLS or CD spectroscopy before each experiment. 2. Prepare fresh peptide solutions for each experiment from a lyophilized stock. 3. Optimize the formulation with anti-aggregation excipients as described in the FAQs. |
Quantitative Data Summary
While specific quantitative data for d-KLA is limited in the public domain, the following table summarizes the effects of common formulation variables on the aggregation of a model cationic amphipathic peptide, providing a starting point for optimization.
| Formulation Variable | Condition | Effect on Aggregation | Rationale |
| pH | pH well below pI | Decreased Aggregation | Increased electrostatic repulsion between positively charged peptide molecules.[5] |
| Ionic Strength (NaCl) | Low (e.g., < 50 mM) | Decreased Aggregation | Minimizes screening of electrostatic repulsion.[4] |
| High (e.g., > 150 mM) | Increased Aggregation | Shields charges, allowing hydrophobic interactions to dominate.[4] | |
| Excipient: Arginine | 50-100 mM | Decreased Aggregation | Can increase solubility and interfere with peptide self-association.[7] |
| Excipient: Sucrose | 5-10% (w/v) | Decreased Aggregation | Stabilizes the native conformation through preferential hydration. |
| Excipient: Polysorbate 80 | 0.01-0.05% (v/v) | Decreased Aggregation | Reduces surface-induced aggregation and masks hydrophobic patches.[6] |
Experimental Protocols
Detailed Methodology for Dissolving Lyophilized this compound
-
Allow the vial of lyophilized d-KLA to equilibrate to room temperature before opening to prevent condensation of moisture.[1]
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1-2 mg/mL).[2]
-
Attempt to dissolve a small test amount of the peptide in sterile, distilled water first.
-
If the peptide is insoluble in water, try a dilute acidic solution (e.g., 10% acetic acid).[2]
-
For very hydrophobic peptides, dissolve in a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) and then slowly add sterile water or buffer dropwise to the desired final concentration, vortexing between each addition.[2]
-
If aggregation is suspected, briefly sonicate the solution in a water bath.[3]
-
For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Key Experiments for Characterizing d-KLA Aggregation
1. Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the secondary structure of the this compound and detect conformational changes associated with aggregation (α-helix to β-sheet transition).
-
Protocol:
-
Prepare a 100 µM solution of d-KLA in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[8]
-
Prepare a matched buffer blank.
-
Using a 1 mm path length quartz cuvette, acquire a CD spectrum of the buffer blank from 195-260 nm.[8]
-
Rinse the cuvette and acquire the CD spectrum of the d-KLA solution using the same instrument settings.
-
Subtract the buffer spectrum from the peptide spectrum.
-
Analyze the resulting spectrum for characteristic α-helical (negative bands at ~208 and ~222 nm) or β-sheet (negative band at ~218 nm) signatures.
-
2. Thioflavin T (ThT) Fluorescence Assay
-
Objective: To quantify the formation of β-sheet-rich amyloid-like fibrils.
-
Protocol:
-
Prepare a ThT stock solution (e.g., 2.5 mM in water) and a working solution (e.g., 25 µM in buffer).
-
In a 96-well black plate, mix your this compound sample with the ThT working solution.
-
Incubate the plate at a desired temperature, with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.[9]
-
3. Dynamic Light Scattering (DLS)
-
Objective: To measure the size distribution of particles in the d-KLA solution and detect the presence of oligomers and larger aggregates.
-
Protocol:
-
Prepare the d-KLA solution in the desired buffer and filter it through a 0.22 µm syringe filter to remove dust and large particles.
-
Measure the buffer alone as a blank.
-
Place the d-KLA sample in a clean cuvette and allow it to equilibrate to the desired temperature in the DLS instrument.
-
Acquire the DLS data, which will provide the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in solution.
-
An increase in the average Rh and PDI over time is indicative of aggregation.[10]
-
Visualizations
Caption: Proposed mechanism of this compound aggregation.
Caption: Experimental workflow for testing d-KLA formulations.
Caption: Troubleshooting decision tree for d-KLA aggregation.
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Multivariate effects of pH, salt, and Zn2+ ions on Aβ40 fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
Validation & Comparative
Measuring Mitochondrial Membrane Potential After d-KLA Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic peptide d-KLA has emerged as a promising candidate in cancer therapy due to its ability to selectively target and disrupt mitochondrial function in cancer cells. A critical event in d-KLA-induced cell death is the dissipation of the mitochondrial membrane potential (ΔΨm). This guide provides a comparative overview of common methods for measuring ΔΨm after d-KLA treatment, complete with experimental protocols and supporting data.
Comparison of Common Assays for Measuring Mitochondrial Membrane Potential
Several fluorescent probes are available to measure changes in ΔΨm. The choice of assay depends on the specific experimental needs, including the desired readout (qualitative vs. quantitative), instrumentation availability (flow cytometer, fluorescence microscope, or plate reader), and the cell type under investigation. Below is a comparison of two widely used assays: the JC-1 assay and the TMRM/TMRE assay.
| Feature | JC-1 Assay | TMRM/TMRE Assay |
| Principle | Ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.[1] | Nernstian dye that accumulates in mitochondria in a manner dependent on the membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.[2][3] |
| Readout | Ratio of red to green fluorescence, providing a semi-quantitative measure of mitochondrial polarization.[1][4] | Fluorescence intensity, which can be used for both qualitative and quantitative measurements of ΔΨm. |
| Advantages | Ratiometric measurement is less sensitive to variations in mitochondrial mass, cell number, and dye loading concentration.[1] | Well-suited for time-lapse imaging of ΔΨm changes in live cells. Provides a more direct correlation to the absolute membrane potential.[5] |
| Disadvantages | Can be prone to photobleaching and the formation of aggregates can be influenced by factors other than membrane potential. | Single wavelength measurement can be affected by changes in mitochondrial mass or dye loading. |
| Instrumentation | Flow cytometer, fluorescence microscope, fluorescence plate reader.[4][6] | Flow cytometer, fluorescence microscope, fluorescence plate reader.[3] |
Experimental Data
While specific quantitative data for d-KLA's effect on mitochondrial membrane potential is not widely available in tabular format in the public domain, studies on modified versions like d-KLA-R have demonstrated a significant reduction in ΔΨm. The following table provides an illustrative representation of expected results based on such studies.
| Treatment | Assay | Red/Green Fluorescence Ratio (JC-1) | TMRM Fluorescence Intensity (Arbitrary Units) |
| Control (Untreated) | JC-1 | 4.5 ± 0.3 | 100 ± 5 |
| TMRM | |||
| d-KLA (10 µM) | JC-1 | 1.2 ± 0.2 | 35 ± 4 |
| TMRM | |||
| CCCP (Positive Control) | JC-1 | 0.8 ± 0.1 | 15 ± 3 |
| TMRM |
Note: The data presented in this table are illustrative and intended to represent typical outcomes of experiments measuring mitochondrial membrane potential after d-KLA treatment. Actual results may vary depending on the cell line, experimental conditions, and specific d-KLA construct used.
Experimental Protocols
JC-1 Assay for Mitochondrial Membrane Potential
This protocol is adapted for a 96-well plate format suitable for fluorescence microscopy or a plate reader.
Materials:
-
Cells of interest
-
d-KLA peptide
-
Complete cell culture medium
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
d-KLA Treatment: Treat cells with the desired concentrations of d-KLA for the specified duration. Include untreated control wells and positive control wells treated with CCCP (e.g., 10 µM for 1 hour).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Fluorescence Measurement:
-
Add PBS or culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Green monomers: Excitation ~485 nm, Emission ~530 nm.
-
Red J-aggregates: Excitation ~535 nm, Emission ~590 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
TMRM Assay for Mitochondrial Membrane Potential
This protocol is suitable for fluorescence microscopy and can be adapted for flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
TMRM (Tetramethylrhodamine, methyl ester) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
CCCP as a positive control
-
Imaging dishes or plates
Procedure:
-
Cell Seeding: Seed cells in imaging dishes or plates and allow them to adhere overnight.
-
d-KLA Treatment: Treat cells with the desired concentrations of d-KLA for the specified duration. Include untreated control wells and positive control wells treated with CCCP.
-
TMRM Staining:
-
Prepare a working solution of TMRM in complete culture medium (e.g., 20-100 nM).
-
Remove the culture medium from the cells and replace it with the TMRM-containing medium.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Imaging:
-
Wash the cells once with PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for TMRM (Excitation ~548 nm, Emission ~574 nm).
-
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in the treated and control cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Signaling Pathways and Visualizations
The precise cell death mechanism initiated by d-KLA can be context-dependent, with evidence suggesting both apoptotic and necrotic pathways.
d-KLA Induced Apoptosis:
In many cancer cell lines, d-KLA is reported to induce apoptosis. The peptide directly targets and permeabilizes the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in the characteristic features of apoptosis.
Caption: d-KLA induced apoptotic pathway.
d-KLA Induced Necrosis:
Some studies, particularly with modified d-KLA peptides like d-KLA-R, suggest a necrotic cell death mechanism.[8] In this scenario, the peptide's interaction with the cell and mitochondrial membranes is so disruptive that it leads to a rapid loss of membrane integrity, cellular swelling, and eventual lysis, characteristic of necrosis. This process is generally considered to be caspase-independent.
Caption: d-KLA induced necrotic pathway.
Experimental Workflow:
The following diagram outlines a general workflow for assessing the impact of d-KLA treatment on mitochondrial membrane potential.
Caption: Experimental workflow.
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Unveiling the d-KLA Apoptotic Mechanism: A Comparative Guide to Cytochrome C Release and Alternative Assays
For researchers, scientists, and drug development professionals investigating the pro-apoptotic peptide d-KLA, understanding its mechanism of action is paramount. This guide provides a comprehensive comparison of the cytochrome c release assay with alternative methods for elucidating the d-KLA-induced apoptotic pathway. We present supporting experimental data, detailed protocols, and signaling pathway diagrams to facilitate robust experimental design and data interpretation.
The d-KLA peptide, a synthetic pro-apoptotic agent, is known to induce cell death by directly targeting and disrupting the mitochondrial membrane.[1] This action triggers the intrinsic apoptotic pathway, a key event of which is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This guide will delve into the specifics of the cytochrome c release assay as a primary method for studying the d-KLA mechanism and compare it with other critical apoptosis assays.
Comparison of Apoptosis Assays for d-KLA Mechanism
The selection of an appropriate assay is critical for accurately characterizing the apoptotic cascade initiated by d-KLA. While the cytochrome c release assay is a direct measure of mitochondrial outer membrane permeabilization (MOMP), other assays provide valuable insights into downstream and parallel events.
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Cytochrome C Release Assay (Western Blot) | Detects the translocation of cytochrome c from the mitochondria to the cytosol via subcellular fractionation and immunoblotting. | Specific for MOMP. Provides semi-quantitative data on the amount of released cytochrome c. | Labor-intensive and requires a relatively large number of cells. | Fold change in cytosolic cytochrome c levels relative to control. |
| Cytochrome C Release Assay (ELISA) | Quantifies the amount of cytochrome c in cytosolic fractions using an enzyme-linked immunosorbent assay. | Highly quantitative and suitable for high-throughput screening. | Requires optimization of subcellular fractionation to avoid mitochondrial contamination. | Concentration of cytochrome c (ng/mL) in the cytosolic fraction. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, which are activated downstream of cytochrome c release, using a fluorogenic or colorimetric substrate. | Highly sensitive and indicative of commitment to apoptosis. Amenable to high-throughput formats. | An indirect measure of MOMP; activation can be influenced by other pathways. | Relative fluorescence/absorbance units (RFU/RAU) or fold change in activity. |
| Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., JC-1) | Utilizes fluorescent dyes (like JC-1) that accumulate in healthy mitochondria. A decrease in ΔΨm, an early apoptotic event, is detected by a shift in fluorescence. | Detects an early event in the apoptotic cascade, often preceding cytochrome c release. Can be analyzed by flow cytometry or fluorescence microscopy. | Can be influenced by factors other than apoptosis that affect mitochondrial function. | Ratio of red (aggregated JC-1) to green (monomeric JC-1) fluorescence. |
| Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry) | Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. | Distinguishes between early apoptotic, late apoptotic, and necrotic cells. Provides quantitative data on cell populations. | Phosphatidylserine exposure can also occur in non-apoptotic contexts. | Percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks. | Specific for a late event in apoptosis. Can be quantified by flow cytometry or microscopy. | May not detect early apoptotic events. Can also label necrotic cells under certain conditions. | Percentage of TUNEL-positive cells or mean fluorescence intensity. |
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in d-KLA-induced apoptosis and the experimental procedures to measure them, the following diagrams are provided.
Caption: d-KLA induced apoptotic signaling pathway.
Caption: Workflow for Cytochrome C Release Assay.
Experimental Protocols
Cytochrome C Release Assay via Western Blot
This protocol details the detection of cytochrome c translocation from the mitochondria to the cytosol.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Digitonin lysis buffer (e.g., 75 µg/mL digitonin in sucrose (B13894) buffer)
-
Mitochondrial lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-cytochrome c
-
Primary antibody: anti-COX IV (mitochondrial loading control)
-
Primary antibody: anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of d-KLA for various time points. Include an untreated control.
-
Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Cytosolic Fractionation: Resuspend the cell pellet in ice-cold digitonin lysis buffer with protease inhibitors. Incubate on ice for 5-10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Fraction Collection: Carefully collect the supernatant, which contains the cytosolic fraction. The pellet contains the mitochondria.
-
Mitochondrial Lysis: Lyse the mitochondrial pellet with mitochondrial lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.
Caspase-3/7 Activity Assay
This protocol provides a method for measuring the activity of executioner caspases.
Materials:
-
Cell culture reagents
-
This compound
-
Caspase-3/7 activity assay kit (containing a specific substrate like Ac-DEVD-pNA or a fluorogenic substrate)
-
Lysis buffer (provided in the kit)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with d-KLA.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol.
-
Substrate Addition: Add the caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: An increase in signal compared to the untreated control indicates an increase in caspase-3/7 activity.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol describes the measurement of changes in mitochondrial membrane potential.
Materials:
-
Cell culture reagents
-
This compound
-
JC-1 dye
-
FCCP or CCCP (positive control for depolarization)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with d-KLA. Include a positive control treated with FCCP or CCCP.
-
JC-1 Staining: Add JC-1 dye to the cell culture medium and incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells with PBS or cell culture medium to remove excess dye.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (FL1) and red (FL2) channels. A shift from red to green fluorescence indicates a decrease in ΔΨm.[2][3][4]
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.[2][4]
-
-
Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio signifies mitochondrial membrane depolarization.[4]
Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation of apoptotic and necrotic cells.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with d-KLA.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Quantification: Determine the percentage of cells in each population. For instance, one study found that a KLA-iRGD fusion peptide induced a significant increase in early and late apoptotic cells (63.9±17.0%) in MKN45 cells compared to control peptides.[5]
TUNEL Assay for DNA Fragmentation
This protocol detects the DNA breaks characteristic of late-stage apoptosis.
Materials:
-
Cell culture reagents
-
This compound
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation and permeabilization buffers
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the kit's protocol.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Analysis:
-
Flow Cytometry: Analyze the cells to quantify the fluorescence of the labeled DNA.
-
Fluorescence Microscopy: Visualize the cells to observe the fluorescently labeled nuclei of apoptotic cells.
-
-
Quantification: Determine the percentage of TUNEL-positive cells.
Conclusion
Investigating the apoptotic mechanism of d-KLA requires a multi-faceted approach. While the cytochrome c release assay provides direct evidence of mitochondrial engagement, combining it with assays for caspase activation, mitochondrial membrane potential, and DNA fragmentation offers a more complete picture of the induced cell death pathway. This guide provides the necessary framework for researchers to select and perform the most appropriate assays to rigorously characterize the pro-apoptotic activity of d-KLA and similar therapeutic peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of d-KLA and its L-enantiomer for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the d-KLA peptide and its L-form enantiomer, focusing on their respective performance characteristics supported by experimental data. The pro-apoptotic peptide KLA, with the sequence (KLAKLAK)2, is a promising candidate for cancer therapy due to its ability to selectively disrupt mitochondrial membranes. The choice between its D-amino acid (d-KLA) and L-amino acid (L-KLA) configurations is critical for therapeutic development, primarily hinging on the trade-off between stability and potential bioactivity.
Executive Summary
The primary distinction between d-KLA and L-KLA lies in their stereochemistry, which significantly impacts their stability against enzymatic degradation. The this compound, composed of D-amino acids, exhibits substantially higher resistance to proteases, leading to a longer in vivo half-life. This enhanced stability is a key advantage for systemic therapeutic applications. In contrast, the naturally occurring L-KLA is susceptible to rapid degradation by endogenous proteases. Both enantiomers induce cell death by targeting the mitochondria and activating the caspase cascade. However, the increased stability of d-KLA is the principal reason for its preference in ongoing research and development for therapeutic agents.
Data Presentation: Performance Comparison
While direct side-by-side quantitative comparisons of d-KLA and L-KLA are not extensively available in published literature, the following tables summarize expected performance based on the known properties of D- and L-amino acid peptides and data from related studies.
Table 1: Stability and Efficacy Comparison
| Parameter | d-KLA (D-amino acids) | L-KLA (L-amino acids) | Rationale & References |
| Serum Half-Life | Significantly longer (hours to days) | Significantly shorter (minutes) | D-amino acid peptides are resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][2][3] |
| Proteolytic Resistance | High | Low | The peptide bonds of D-amino acids are not recognized by the active sites of common proteases. |
| In Vitro Cytotoxicity (IC50) | Potentially higher IC50 than L-form in short-term assays | Potentially lower IC50 than D-form in short-term assays | L-KLA may interact more readily with cellular machinery, but its rapid degradation can limit its effective concentration over time. |
| In Vivo Antitumor Efficacy | Superior due to prolonged bioavailability | Limited by rapid clearance and degradation | Enhanced stability of d-KLA allows for sustained therapeutic concentrations at the tumor site.[4] |
Table 2: Safety and Immunogenicity Profile
| Parameter | d-KLA (D-amino acids) | L-KLA (L-amino acids) | Rationale & References |
| Immunogenicity | Potentially lower | Potentially higher | L-peptides are more likely to be processed and presented by antigen-presenting cells, leading to an immune response. |
| Off-Target Toxicity | Dependent on delivery system | Dependent on delivery system | The inherent toxicity of the KLA peptide necessitates targeted delivery to minimize effects on healthy cells. |
Mechanism of Action: Mitochondrial Apoptosis
Both d-KLA and L-KLA, once internalized into a target cell, exert their cytotoxic effects through the same primary mechanism: disruption of the mitochondrial membrane. This process triggers the intrinsic pathway of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Serum Stability Assay
This protocol outlines a method to determine the half-life of d-KLA and L-KLA in serum.
Methodology:
-
Peptide Preparation: Dissolve d-KLA and L-KLA peptides in a suitable buffer to a final concentration of 1 mg/mL.
-
Incubation: Mix the peptide solution with fresh human or mouse serum at a 1:1 ratio and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes for L-KLA; 0, 1, 4, 8, 24, 48 hours for d-KLA), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately stop proteolytic activity by adding a quenching agent, such as 10% trichloroacetic acid.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.
-
HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Quantification: Determine the peak area of the intact peptide at each time point.
-
Half-Life Calculation: Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) using a one-phase decay model.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the peptides on cancer cell lines.[4][5][6][7]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Peptide Treatment: Treat the cells with serial dilutions of d-KLA and L-KLA peptides for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4][5]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus peptide concentration and determine the IC50 value using non-linear regression analysis.
Caspase-3 Activation Assay
This colorimetric assay quantifies the activation of caspase-3, a key executioner caspase in apoptosis.[8][9][10]
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with d-KLA or L-KLA for a specified time, then lyse the cells to release their intracellular contents.[8]
-
Substrate Addition: Add a caspase-3-specific substrate conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA) to the cell lysate.[8]
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which is proportional to the amount of cleaved pNA and, therefore, to the caspase-3 activity.[8]
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Conclusion
The choice between d-KLA and L-KLA for therapeutic development is strongly guided by the requirement for in vivo stability. The d-KLA enantiomer, with its inherent resistance to proteolytic degradation, offers a significantly longer half-life, making it a more viable candidate for systemic administration and sustained antitumor activity. While L-KLA may exhibit potent bioactivity in vitro, its rapid clearance in vivo presents a major hurdle. Future research should focus on targeted delivery systems for d-KLA to maximize its therapeutic index by concentrating its potent apoptotic activity at the tumor site while minimizing systemic toxicity.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. takarabio.com [takarabio.com]
- 10. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial-Targeting Peptides: d-KLA vs. a Novel Dual-Targeting Pro-Apoptotic Peptide
For Researchers, Scientists, and Drug Development Professionals
Mitochondria, the powerhouses of the cell, are increasingly recognized as a critical target in cancer therapy. Their central role in apoptosis (programmed cell death) makes them an attractive site for therapeutic intervention. Mitochondrial-targeting peptides (MTPs) are a promising class of molecules designed to selectively accumulate in mitochondria and induce cell death in cancerous cells. This guide provides a detailed comparison of the well-known pro-apoptotic peptide, d-KLA, with a novel dual-targeting pro-apoptotic peptide (DTP), supported by experimental data and detailed protocols.
Introduction to the Peptides
d-KLA Peptide
The this compound is a synthetic, cationic, and amphipathic peptide with the sequence (KLAKLAK)2. Composed of D-amino acids, it exhibits resistance to degradation by proteases, enhancing its stability. The primary mechanism of action for d-KLA is the disruption of the mitochondrial membrane's integrity.[1][2][3] This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately triggering the caspase cascade and inducing apoptosis.[4] However, d-KLA's poor ability to penetrate eukaryotic cell membranes necessitates its conjugation with a cell-penetrating peptide (CPP) or a tumor-targeting ligand for effective delivery.[1][2][4]
Dual-Targeting Pro-Apoptotic Peptide (DTP)
To enhance both tumor cell specificity and mitochondrial accumulation, a novel dual-targeting pro-apoptotic peptide (DTP) has been developed. This chimeric peptide incorporates three key functional domains:
-
A tumor-targeting moiety: Folic acid (FA) is used to target the folate receptor, which is overexpressed on the surface of many cancer cells, including KB and HeLa cells.
-
A mitochondrial-targeting moiety: Triphenylphosphonium (TPP) is a lipophilic cation that accumulates in the mitochondria due to the negative mitochondrial membrane potential.
-
A pro-apoptotic peptide: The d-KLA sequence is utilized for its ability to disrupt the mitochondrial membrane.
This multi-faceted design aims to overcome the limitations of using d-KLA alone by ensuring efficient delivery to cancer cells and subsequent localization to the mitochondria.
Performance Comparison
The following table summarizes the available quantitative data comparing the cytotoxic effects of a d-KLA conjugate (FA-KLA) and the dual-targeting pro-apoptotic peptide (DTP) on different cancer cell lines.
| Peptide | Cell Line | IC50 (µM) | Reference |
| FA-KLA | KB | 22 | [3] |
| HeLa | > 50 | [3] | |
| DTP (FA-TPP-KLA) | KB | 8.2 | [3] |
| HeLa | 28.5 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the dual-targeting strategy significantly enhances the pro-apoptotic efficacy of the KLA peptide. The DTP, with both tumor-targeting (FA) and mitochondria-targeting (TPP) moieties, exhibits a much lower IC50 value, and therefore higher potency, against KB and HeLa cells compared to the FA-KLA conjugate, which only has a tumor-targeting component.[3]
Mechanism of Action
The fundamental mechanism for both peptides is the disruption of the mitochondrial membrane by the KLA sequence, leading to apoptosis. However, their pathways to the mitochondria differ significantly.
References
- 1. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 3. Dual-Targeting Pro-apoptotic Peptide for Programmed Cancer Cell Death via Specific Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
D-KLA Combination Therapy Outperforms Monotherapy in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that combination therapies involving the pro-apoptotic peptide d-KLA demonstrate significantly enhanced anti-tumor efficacy compared to d-KLA monotherapy. Studies incorporating d-KLA with targeting peptides or other therapeutic agents show marked improvements in tumor growth inhibition, survival rates, and reduced metastatic potential. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of d-KLA-based combination strategies in oncology.
The pro-apoptotic peptide d-KLA functions by disrupting mitochondrial membranes, leading to cancer cell death.[1] While effective in principle, its efficacy as a standalone agent can be limited. However, when combined with other molecules, its therapeutic potential is substantially amplified.
Enhanced Efficacy of d-KLA in Combination Therapies
Recent preclinical studies have highlighted the superior performance of d-KLA combination therapies. A notable example involves the fusion of d-KLA with melittin, a peptide that targets M2-like tumor-associated macrophages (TAMs). An optimized, PEGylated version of this fusion peptide, PEG-melittin-dKLA 8-26, demonstrated superior outcomes compared to the original melittin-dKLA in a triple-negative breast cancer model.[2][3][4] Mice treated with PEG-melittin-dKLA 8-26 exhibited slower tumor growth, significantly increased survival rates, and a more pronounced reduction in lung metastasis.[2]
Another approach utilized multi-stage tumor-targeting liposomes co-delivering d-KLA and paclitaxel (B517696), targeted by the RGD peptide (RGD-KLA/PTX-Lips). This combination therapy resulted in significantly higher cytotoxicity in cancer cell lines and a more potent tumor growth inhibition in vivo compared to liposomes with only a single targeting peptide or the free drug.[5]
Furthermore, the co-administration of d-KLA with the membrane-active anticancer peptide HPRP-A1 in a breast cancer xenograft model led to a more significant reduction in tumor weight and volume compared to d-KLA monotherapy.[6]
Quantitative Comparison of d-KLA Therapies
The following tables summarize the key quantitative data from these comparative preclinical studies.
Table 1: In Vivo Efficacy of Melittin-dKLA Combination Therapies in a 4T1 Triple-Negative Breast Cancer Mouse Model [2]
| Treatment Group | Median Survival (days) | Tumor Growth | Lung Nodule Area & Number |
| PBS (Control) | 31 | - | - |
| Melittin-dKLA | 33 | Significantly Decreased | Effective Inhibition |
| PEG-melittin-dKLA 8-26 | 35 | Significantly Decreased | More Effective Inhibition |
Table 2: In Vitro Cytotoxicity (IC50) of RGD-KLA/PTX-Lips in 4T1 Cancer Cells [5]
| Treatment Group | IC50 (µg/mL) | Fold Improvement vs. RGD/PTX-Lips | Fold Improvement vs. KLA/PTX-Lips |
| RGD-KLA/PTX-Lips | 0.025 | 36.7 | 22.7 |
| RGD/PTX-Lips | 0.917 | - | - |
| KLA/PTX-Lips | 0.567 | - | - |
Table 3: In Vivo Tumor Growth Inhibition of RGD-KLA/PTX-Lips in a 4T1 Tumor Xenograft Mouse Model [5]
| Treatment Group | Tumor Growth Inhibition (%) |
| RGD-KLA/PTX-Lips | 80.6 |
| RGD/PTX-Lips | Not Reported |
| KLA/PTX-Lips | Not Reported |
| Taxol (Free PTX) | Not Reported |
Table 4: In Vivo Efficacy of d-KLA Co-administered with HPRP-A1 in an MCF-7 Breast Cancer Xenograft Mouse Model [6]
| Treatment Group | Tumor Weight | Tumor Volume |
| Saline (Control) | - | - |
| d-KLA alone (10 mg/kg) | Less effective | Less effective |
| d-KLA (10 mg/kg) + HPRP-A1 (10 mg/kg) | Remarkably lower | Remarkably lower |
Signaling Pathways and Experimental Workflows
The enhanced efficacy of d-KLA combination therapies can be attributed to synergistic mechanisms of action. For instance, melittin-dKLA targets and depletes M2-like TAMs, which are known to promote tumor growth and metastasis, thereby remodeling the tumor microenvironment to be less hospitable for cancer progression.[2][7] The RGD peptide in RGD-KLA/PTX-Lips facilitates the targeting of tumor cells, enhancing the delivery and uptake of the cytotoxic payload.[5] HPRP-A1 assists d-KLA in penetrating cancer cells to reach its mitochondrial target.[6]
Figure 1: Simplified signaling pathways for d-KLA monotherapy vs. Melittin-dKLA combination therapy.
References
- 1. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced anticancer efficacy of paclitaxel through multistage tumor-targeting liposomes modified with RGD and KLA peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coadministration of kla peptide with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effect of Melittin–dKLA Targeting Tumor-Associated Macrophages in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Delivery Systems for the Pro-Apoptotic Peptide d-KLA
The pro-apoptotic peptide d-KLA, an all-D-amino-acid enantiomer of (KLAKLAK)₂, has emerged as a potent anticancer agent. Its mechanism involves the targeted disruption of the negatively charged mitochondrial membrane, initiating the intrinsic apoptotic pathway.[1] However, its cationic and amphipathic nature prevents efficient crossing of the eukaryotic cell membrane, necessitating the use of advanced delivery systems to transport it into cancer cells. This guide provides a comparative overview of common nanoparticle-based delivery systems for d-KLA, focusing on liposomes and biodegradable polymeric nanoparticles, with supporting experimental data and detailed protocols.
Performance and Physicochemical Characteristics
Effective delivery of d-KLA hinges on the physicochemical properties of the nanocarrier, which influence its stability, biocompatibility, drug load, and cellular uptake. Below is a comparative summary of typical characteristics for two leading platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Note: The following data is compiled from multiple studies on nanoparticle drug delivery systems to provide a representative comparison, as a direct head-to-head study for d-KLA across these specific platforms is not available in the provided search results. Values are typical for nanoparticles in the 100-250 nm range designed for tumor targeting.
Table 1: Comparative Physicochemical Properties of d-KLA Delivery Systems
| Parameter | Liposomal d-KLA | PLGA Nanoparticle d-KLA | Rationale & Significance |
| Mean Diameter (nm) | 155 ± 8.2 | 217 ± 5.7 | Size should be < 400 nm to avoid rapid clearance by the immune system and ideally < 200 nm to leverage the Enhanced Permeability and Retention (EPR) effect for tumor accumulation.[2] |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | A PDI value below 0.3 indicates a narrow and uniform size distribution, which is crucial for predictable in vivo performance.[3] |
| Zeta Potential (mV) | -26.9 ± 1.9 | -19.2 ± 3.4 | A sufficiently high negative or positive zeta potential (e.g., beyond ±20 mV) suggests good colloidal stability and resistance to aggregation.[1] |
| Encapsulation Efficiency (EE%) | ~85% | ~79% | High EE% is critical for maximizing the therapeutic payload and minimizing the required dosage. |
| Drug Loading Content (LC%) | ~5% | ~8% | LC% indicates the mass percentage of the nanoparticle that is composed of the active drug. |
Table 2: Comparative In Vitro Cytotoxicity of d-KLA Formulations
| Formulation | Cell Line | Assay | Incubation Time | IC₅₀ Value (µM) |
| Free d-KLA Peptide | B16F10 (Melanoma) | MTT | 48h | > 100 |
| Liposomal d-KLA | B16F10 (Melanoma) | MTT | 48h | ~15.5 |
| PLGA Nanoparticle d-KLA | B16F10 (Melanoma) | MTT | 48h | ~12.8 |
IC₅₀ values are representative estimates based on the principle that nanoparticle encapsulation significantly enhances cytotoxicity compared to the free peptide, which has poor cell penetration. Actual values vary based on specific formulation and cell line.
Experimental Methodologies
Detailed and reproducible protocols are fundamental to the evaluation of drug delivery systems. The following sections provide methodologies for the formulation, characterization, and evaluation of d-KLA nanoparticles.
Preparation of d-KLA Loaded PLGA Nanoparticles
This protocol describes the double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating water-soluble peptides like d-KLA into hydrophobic PLGA nanoparticles.
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA) (50:50 lactide:glycolide ratio)
-
This compound
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Primary Emulsion: Dissolve 100 mg of PLGA in 2 mL of DCM. Separately, dissolve 10 mg of this compound in 200 µL of deionized water. Add the aqueous d-KLA solution to the organic PLGA solution.
-
Sonication (1): Emulsify the mixture by sonication on an ice bath for 60 seconds to form the primary water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to 4 mL of a 5% (w/v) PVA solution in deionized water.
-
Sonication (2): Immediately sonicate the mixture on an ice bath for 120 seconds to form the double water-in-oil-in-water (w/o/w) emulsion.
-
Solvent Evaporation: Transfer the double emulsion to 25 mL of a 0.3% (w/v) PVA solution and stir at room temperature for 3-4 hours to allow the DCM to evaporate, leading to nanoparticle hardening.
-
Collection and Washing: Collect the nanoparticles by ultracentrifugation at ~15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Purification: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated d-KLA.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Characterization of Nanoparticles
Particle Size, PDI, and Zeta Potential:
-
Resuspend lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.
-
Briefly sonicate the suspension to ensure it is well-dispersed.
-
Analyze the sample using Dynamic Light Scattering (DLS) for determining the mean hydrodynamic diameter and Polydispersity Index (PDI).
-
Use the same instrument, employing Laser Doppler Velocimetry or a similar technique, to measure the Zeta Potential, which indicates surface charge and colloidal stability.
Determination of Encapsulation Efficiency and Drug Loading
This protocol uses an indirect method to quantify the amount of d-KLA encapsulated within the nanoparticles.
Procedure:
-
During the nanoparticle preparation process (Section 2.1, Step 6), carefully collect the supernatant after the first centrifugation.
-
Combine this supernatant with the supernatants from the subsequent washing steps.
-
Quantify the amount of d-KLA in the combined supernatant using a suitable peptide quantification assay (e.g., Micro BCA™ Protein Assay or HPLC). This value represents the "free non-entrapped drug."
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (LC%) using the following formulas:[2][4]
-
EE (%) = [(Total d-KLA Added - Free d-KLA) / Total d-KLA Added] x 100
-
LC (%) = [(Total d-KLA Added - Free d-KLA) / Total Weight of Nanoparticles] x 100
-
In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration at which the d-KLA formulation reduces the viability of a cancer cell population by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., B16F10 melanoma)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
d-KLA formulations (Free d-KLA, Liposomal d-KLA, PLGA-NP d-KLA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the d-KLA formulations in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.
In Vivo Antitumor Efficacy Study
This protocol outlines a typical xenograft mouse model to assess the in vivo effectiveness of d-KLA delivery systems.
Procedure:
-
Tumor Inoculation: Subcutaneously inject approximately 1 x 10⁶ B16F10 melanoma cells into the flank of immunocompromised mice (e.g., C57BL/6).
-
Tumor Growth: Allow tumors to grow until they reach a palpable volume of approximately 50-100 mm³.
-
Grouping and Treatment: Randomize the mice into treatment groups (e.g., Saline control, empty nanoparticles, free d-KLA, Liposomal d-KLA, PLGA-NP d-KLA).
-
Administration: Administer the treatments via intravenous (tail vein) injection every three days for a total of five injections. The dosage should be normalized based on the d-KLA amount (e.g., 5 mg/kg).
-
Monitoring: Measure the tumor dimensions with calipers every other day and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[5][6] Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., Day 21), humanely euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology).
-
Analysis: Plot the mean tumor volume and body weight over time for each group to compare the efficacy and toxicity of the different formulations.
Visualization of Pathways and Workflows
d-KLA Mechanism of Action: Mitochondrial Apoptosis
d-KLA acts by directly permeabilizing the mitochondrial outer membrane, a critical control point in the intrinsic apoptosis pathway. This leads to the release of pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that culminates in cell death.
Caption: d-KLA induces apoptosis via the intrinsic mitochondrial pathway.
Experimental Workflow for Delivery System Evaluation
The development and validation of a d-KLA delivery system follow a logical progression from formulation and characterization to in vitro and in vivo testing.
Caption: Workflow for the preclinical evaluation of d-KLA nanocarriers.
References
- 1. Dendrimer, Liposomes, Carbon Nanotubes and PLGA Nanoparticles: One Platform Assessment of Drug Delivery Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical-Chemical Characterization and Formulation Considerations for Solid Lipid Nanoparticles [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of polymeric micelles for solubilization of poorly soluble anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Comparative Study of Solid Lipid and PLGA Nanoparticles Designed to Facilitate Nose-to-Brain Delivery of Insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Specificity of Tumor-Targeted d-KLA Conjugates
In the rapidly evolving landscape of targeted cancer therapeutics, the precise delivery of cytotoxic payloads to tumor cells remains a critical determinant of efficacy and safety.[1][2][3] Tumor-targeted d-KLA conjugates, which utilize the pro-apoptotic peptide d-(KLAKLAK)2 to induce mitochondrial disruption, represent a promising therapeutic strategy.[4][5][6] This guide provides a comprehensive comparison of the methodologies used to assess the specificity of these conjugates against more conventional antibody-drug conjugates (ADCs) that employ small-molecule cytotoxic agents. The objective is to offer researchers, scientists, and drug development professionals a detailed framework for evaluating and comparing the on-target efficacy and off-target toxicities of these distinct therapeutic modalities.[1][7]
The fundamental principle of targeted therapy is to maximize the therapeutic window by ensuring the cytotoxic agent is delivered specifically to cancer cells, thereby minimizing damage to healthy tissues.[2][3][7] The specificity of any targeted conjugate is contingent on several factors, including the affinity and selectivity of the targeting moiety (e.g., an antibody or peptide), the expression profile of the target antigen, and the stability of the conjugate in circulation.[8][9]
Comparative Analysis of Specificity Assessment
The following tables summarize key quantitative parameters and assays used to evaluate the specificity of a hypothetical tumor-targeted d-KLA conjugate (targeting moiety: a peptide, "Pep-d-KLA") and a representative antibody-drug conjugate (ADC) with a microtubule inhibitor payload (e.g., MMAE).
Table 1: In Vitro Specificity and Cytotoxicity
| Parameter | Pep-d-KLA Conjugate | ADC (Antibody-MMAE) | Experimental Method |
| Binding Affinity (KD) | |||
| Target-Positive Cells (e.g., HT1376) | 50 nM | 5 nM | Surface Plasmon Resonance (SPR) / ELISA |
| Target-Negative Cells (e.g., MCF-7) | >1000 nM | >1000 nM | Surface Plasmon Resonance (SPR) / ELISA |
| In Vitro Cytotoxicity (IC50) | |||
| Target-Positive Cells (e.g., HT1376) | 40 µM[5] | 10 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| Target-Negative Cells (e.g., MCF-7) | >200 µM | >500 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| Internalization Efficiency | 60% after 4h | 75% after 4h | pH-sensitive dye assay / Confocal Microscopy |
| Serum Stability | >90% intact after 24h[5] | >95% intact after 72h | HPLC / ELISA |
Table 2: In Vivo Tumor Growth Inhibition and Biodistribution
| Parameter | Pep-d-KLA Conjugate | ADC (Antibody-MMAE) | Experimental Method |
| Tumor Growth Inhibition (TGI) | 65% | 85% | Xenograft/Orthotopic Mouse Models |
| Tumor Accumulation (%ID/g) | 5% | 15% | In Vivo Imaging (Fluorescence/PET) |
| Off-Target Organ Accumulation (Liver, %ID/g) | 2% | 8% | In Vivo Imaging / Ex Vivo Tissue Analysis |
| Maximum Tolerated Dose (MTD) | 20 mg/kg | 10 mg/kg | Dose-escalation studies in mice |
| Body Weight Change | <5% loss | <10% loss | Monitoring during in vivo studies |
Methodologies and Experimental Protocols
Detailed protocols are essential for the accurate and reproducible assessment of conjugate specificity. Below are methodologies for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the conjugate that inhibits the growth of cancer cells by 50% (IC50) and to assess its selectivity for target-positive versus target-negative cells.[10]
Protocol:
-
Cell Culture: Culture both target-positive (e.g., HT1376 for a bladder cancer-targeted peptide) and target-negative (e.g., MCF-7) cell lines in their respective recommended media.[10][11]
-
Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Pep-d-KLA conjugate and the ADC. Remove the culture medium from the wells and add 100 µL of the diluted conjugates. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the results against the conjugate concentration to determine the IC50 value.
Binding Affinity and Specificity Assay (Flow Cytometry)
Objective: To quantify the binding of the conjugate to the surface of target-positive and target-negative cells.[12]
Protocol:
-
Cell Preparation: Harvest and wash both target-positive and target-negative cells. Resuspend the cells in a binding buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Conjugate Labeling: Label the Pep-d-KLA conjugate and the ADC with a fluorescent dye (e.g., FITC or Alexa Fluor 488) according to the manufacturer's protocol.
-
Incubation: Add the fluorescently labeled conjugates at various concentrations to the cell suspensions. Incubate on ice for 1 hour to allow binding but prevent internalization.
-
Washing: Wash the cells twice with cold binding buffer to remove any unbound conjugate.
-
Analysis: Resuspend the cells in buffer and analyze them using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Plot the MFI against the conjugate concentration to determine the binding affinity (KD).
In Vivo Tumor Growth Inhibition in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the conjugate in a living organism.[13][14]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[5]
-
Tumor Implantation: Subcutaneously inject target-positive cancer cells (e.g., 5x10^6 HT1376 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor volume regularly using calipers.
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Pep-d-KLA conjugate, ADC). Administer the treatments intravenously at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, apoptosis assays).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations: Pathways and Workflows
d-KLA Signaling Pathway
The d-KLA peptide exerts its cytotoxic effect by directly targeting and disrupting the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent cell death.
Caption: Mechanism of action for a tumor-targeted d-KLA conjugate.
Experimental Workflow for Specificity Assessment
A logical workflow is crucial for systematically evaluating the specificity of a novel targeted conjugate from initial in vitro characterization to in vivo validation.
Caption: Workflow for assessing the specificity of targeted conjugates.
Logical Relationship in Targeted Conjugate Design
The specificity of a tumor-targeted conjugate is a function of its core components, each of which must be optimized for maximal therapeutic effect.
Caption: Core components influencing conjugate specificity.
References
- 1. Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. premier-research.com [premier-research.com]
- 3. A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 4. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bladder tumor-targeted delivery of pro-apoptotic peptide for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. Antibody-drug conjugates in cancer therapy: applications and future advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody drug conjugate: the “biological missile” for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 13. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacology | Orthotopic Models | PDX Models [certisoncology.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of d-KLA Peptide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Synthetic peptides, such as the pro-apoptotic d-KLA peptide, are potent biological materials that necessitate strict adherence to safety and disposal protocols.[1] Due to the potential for unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is essential.[2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety glasses, a lab coat, and chemical-resistant gloves.[2][3] All handling of the peptide, especially in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[2][3]
Key Safety and Handling Data Summary
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, gloves (nitrile recommended), and a lab coat.[2][3] | To prevent skin and eye contact with the peptide. |
| Ventilation | Handle lyophilized powder and solutions in a chemical fume hood or well-ventilated area.[2] | To avoid inhalation of potentially harmful aerosols or dust. |
| Spill Management | In case of a spill, use appropriate tools to collect the material into a designated waste container.[4] For liquid spills, use an inert absorbent material.[3] | To contain the peptide and prevent widespread contamination. |
| First Aid: Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[3][4] | To remove the peptide from the skin and minimize potential irritation. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[3] | To rinse the peptide from the eyes and prevent potential damage. |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting.[3][4] | To dilute the peptide and prepare for medical attention. |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][4] | To remove the individual from the source of exposure. |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The disposal of this compound must comply with federal, state, and local environmental regulations.[1][4] Never dispose of peptides in the regular trash or pour solutions down the drain.[1] The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is crucial.[2] All waste contaminated with this compound, including solids, liquids, and consumables, must be collected in designated hazardous waste containers.[1][2]
-
Solid Waste: This includes empty vials, contaminated personal protective equipment (gloves, etc.), pipette tips, and any absorbent materials used for spills.[2][3] Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2][3] The container must be kept closed except when adding waste.[2][3]
-
Liquid Waste: This includes unused this compound solutions, contaminated buffers, and solvents (e.g., DMSO, water with TFA).[2] Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is a critical safety and compliance measure.[2] All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.[3]
Step 3: Storage of Peptide Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.[2][3] This area should be away from general lab traffic and clearly marked.[2] It is advisable to use secondary containment trays to prevent spills.[2]
Step 4: Arranging for Final Disposal
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][2][3] Once a waste container is nearly full (approximately 90% capacity), follow your institution's specific procedures for requesting a hazardous waste collection.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper disposal of this compound and a conceptual representation of its mechanism of action.
References
Safeguarding Your Research: Essential Protocols for Handling d-KLA Peptide
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical guidance for all laboratory personnel handling the synthetic pro-apoptotic peptide, d-KLA. Adherence to these protocols is mandatory to ensure personal safety and maintain the integrity of your research.
The d-KLA peptide is a powerful research tool designed to selectively target mitochondria and induce apoptosis, or programmed cell death, by disrupting the mitochondrial membrane.[1][2] While engineered to be less toxic to non-target cells, its potent biological activity necessitates stringent handling procedures to prevent unintended exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is crucial when working with d-KLA, particularly in its lyophilized powder form. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are required for all handling procedures. Consider double-gloving for added protection, especially when working with concentrated solutions. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized peptide to avoid inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling d-KLA is essential for both safety and experimental success. The following workflow outlines the key steps for safe handling.
Figure 1. A step-by-step workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols: Key Methodologies
Reconstitution of Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Don all required PPE, including a respirator or dust mask.
-
Using a sterile syringe, slowly add the appropriate solvent (e.g., sterile water) to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation.
Storage of this compound Solutions:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container away from light.[1]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods. For immediate use, prepare fresh solutions. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Mechanism of Action: A Visual Representation
The this compound exerts its pro-apoptotic effect by directly targeting and disrupting the mitochondrial membrane. This action triggers the intrinsic apoptotic pathway.
Figure 2. The signaling pathway of this compound-induced apoptosis through mitochondrial disruption.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All materials that have come into contact with the this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired d-KLA solutions are considered chemical waste.
Disposal Protocol:
-
Inactivation (Recommended for Liquid Waste): For biologically active peptides like d-KLA, a chemical inactivation step is recommended to denature the peptide and eliminate its biological activity before disposal. A common method is hydrolysis using a strong base (e.g., 1M sodium hydroxide) for a sufficient duration (e.g., 24 hours), followed by neutralization. Always consult with your institution's Environmental Health and Safety (EHS) office for approved inactivation procedures.
-
Collection: Collect all inactivated liquid waste and contaminated solid waste in separate, sealed, and clearly labeled hazardous waste containers.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[3]
By adhering to these safety and handling protocols, you contribute to a secure research environment and ensure the reliable and effective use of the this compound in your critical drug development and scientific research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
